molecular formula C17H17N3O6S2 B15559855 Cephapirin CAS No. 21593-23-7; 24356-60-3

Cephapirin

货号: B15559855
CAS 编号: 21593-23-7; 24356-60-3
分子量: 423.5 g/mol
InChI 键: UQLLWWBDSUHNEB-CZUORRHYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cephapirin is a cephalosporin with acetoxymethyl and 2(pyridin-4-ylsulfanyl)acetamido substituents at positions 3 and 7, respectively, of the cephem skeleton. It is used (as its sodium salt) as an antibiotic, being effective against gram-negative and gram-positive organisms. It has a role as an antibacterial drug. It is a conjugate acid of a this compound(1-).
Cefapirin (INN, also spelled this compound), commonly marketed under the trade name Cefadyl, is a first-generation cephalosporin antibiotic that is available in injectable formulations. Production for use in humans has been discontinued in the United States. Cefapirin is partly plasma-bound and is effective against gram-negative and gram-positive organisms.
This compound has been reported in Apis cerana with data available.
This compound is a semisynthetic, broad-spectrum, first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974 and is indicated for bacterial disease.
Cephalosporin antibiotic, partly plasma-bound, that is effective against gram-negative and gram-positive organisms.
See also: Cefotaxime (related);  Cephalothin (related);  this compound Sodium (active moiety of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLLWWBDSUHNEB-CZUORRHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24356-60-3 (mono-hydrochloride salt)
Record name Cefapirin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9022784
Record name Cephapirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cephapirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SOL IN WATER /CEPHAPIRIN SODIUM/, VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/, 1.51e-01 g/L
Record name Cefapirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CEPHAPIRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cephapirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21593-23-7
Record name Cephapirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21593-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefapirin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefapirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cephapirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefapirin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAPIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89B59H32VN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CEPHAPIRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cephapirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Antibacterial Spectrum of Cephapirin Against Mastitis Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin is a first-generation cephalosporin (B10832234) antibiotic utilized in veterinary medicine, primarily for the treatment and management of bovine mastitis.[1][2] Its efficacy is rooted in its bactericidal activity against a range of mastitis-causing pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, with a focus on quantitative data, experimental protocols for its determination, and the underlying mechanism of action.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall.[1][3] This action is primarily achieved through the acylation of penicillin-binding proteins (PBPs), which are enzymes crucial for the transpeptidation step in peptidoglycan biosynthesis.[2] The disruption of cell wall integrity ultimately leads to cell lysis and bacterial death. This mechanism is most effective in actively growing and dividing bacterial cells.

Mechanism of Action of this compound This compound This compound BacterialCellWall Bacterial Cell Wall This compound->BacterialCellWall Penetrates PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inhibits BacterialCellWall->PBPs Contains PeptidoglycanSynthesis Peptidoglycan Synthesis PBPs->PeptidoglycanSynthesis Catalyzes CellLysis Cell Lysis & Bacterial Death PBPs->CellLysis Inhibition leads to PeptidoglycanSynthesis->BacterialCellWall Maintains integrity of Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepAntimicrobial Prepare serial dilutions of this compound Inoculation Inoculate microtiter plate wells PrepAntimicrobial->Inoculation PrepInoculum Prepare standardized bacterial inoculum PrepInoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadResults Observe for turbidity Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

References

In Vitro Susceptibility of Staphylococcus aureus to Cephapirin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro susceptibility of Staphylococcus aureus to the first-generation cephalosporin (B10832234), Cephapirin (B1668819). It covers quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and the key mechanisms of resistance employed by S. aureus against this compound and other β-lactam antibiotics.

Quantitative Susceptibility Data

The in vitro activity of this compound against Staphylococcus aureus has been evaluated in numerous studies. The data indicates that while many isolates are susceptible, resistance is prevalent. The following tables summarize the available quantitative data on the susceptibility of S. aureus to this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

MetricMIC Range (µg/mL)Source
Overall Range0.09 - 12.5[1]
Penicillin-Susceptible & Resistant Isolates≤ 5[2]

Table 2: CLSI Interpretive Criteria for this compound against Staphylococcus aureus

MethodDisk ContentInterpretive Criteria (Zone Diameter in mm)MIC (µg/mL)
S I
Disk Diffusion30 µgNot AvailableNot Available
Broth DilutionNot AvailableNot Available

Experimental Protocols

Accurate determination of in vitro susceptibility is paramount for both clinical diagnostics and drug development research. The following are detailed methodologies for the two most common susceptibility testing methods for S. aureus, based on CLSI guidelines.

Broth Microdilution Method (Based on CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound analytical standard

  • Staphylococcus aureus isolate(s)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the S. aureus isolate from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, inoculate each well (except the sterility control) with the final bacterial suspension. The final volume in each well should be uniform (typically 100 µL).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • Following incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Disk Diffusion Method (Kirby-Bauer Test, Based on CLSI M02)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • This compound disks (30 µg)

  • Staphylococcus aureus isolate(s)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare an inoculum suspension of the S. aureus isolate with a turbidity equivalent to the 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.

  • Application of Antimicrobial Disks:

    • Aseptically apply the this compound (30 µg) disk to the surface of the inoculated MHA plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • If multiple disks are used, they should be placed far enough apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours. For detecting methicillin (B1676495) resistance in S. aureus, incubation for a full 24 hours is recommended.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter.

    • Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints from the relevant CLSI M100 document (noting the current inference-based approach).

Mechanisms of Resistance and Signaling Pathways

Staphylococcus aureus employs several mechanisms to resist the action of β-lactam antibiotics like this compound. The most significant of these are the production of β-lactamase enzymes and the alteration of the drug's target, the penicillin-binding proteins (PBPs).

β-Lactamase Production

The primary mechanism of resistance to many penicillins and early-generation cephalosporins in S. aureus is the production of β-lactamase. This enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic before it can reach its PBP target. The expression of β-lactamase is often inducible and is regulated by the BlaR1-BlaI signaling pathway.

Alteration of Penicillin-Binding Proteins (PBPs)

In methicillin-resistant Staphylococcus aureus (MRSA), the primary mechanism of resistance is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a very low affinity for most β-lactam antibiotics, including this compound. Therefore, even in the presence of the antibiotic, PBP2a can continue to carry out the essential transpeptidation reactions required for cell wall synthesis, rendering the bacterium resistant. The expression of mecA is also regulated by a sensor-transducer system, MecR1-MecI, which is homologous to the BlaR1-BlaI system.

Visualizations

Signaling Pathway for β-Lactam Resistance in S. aureus

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound BlaR1 BlaR1 Sensor Zinc Protease This compound->BlaR1 1. Binds and acylates BlaI BlaI BlaR1->BlaI 2. Activates protease, degrades BlaI bla_operon bla Operon (blaZ, blaR1, blaI) BlaI->bla_operon 3. Repression lifted beta_lactamase β-Lactamase bla_operon->beta_lactamase 4. Transcription & Translation beta_lactamase->this compound 5. Hydrolyzes and inactivates

Caption: BlaR1 signaling pathway for inducible β-lactamase production in S. aureus.

Experimental Workflow for In Vitro Susceptibility Testing

G cluster_broth Broth Microdilution cluster_disk Agar Disk Diffusion start Start: Pure S. aureus Isolate prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare this compound Dilutions in Microtiter Plate prep_inoculum->prep_dilutions inoculate_agar Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_agar inoculate_broth Inoculate Wells with Standardized Inoculum prep_dilutions->inoculate_broth incubate_broth Incubate 16-20h at 35°C inoculate_broth->incubate_broth read_mic Read MIC (Lowest Concentration with No Growth) incubate_broth->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret apply_disk Apply this compound Disk (30 µg) inoculate_agar->apply_disk incubate_disk Incubate 16-24h at 35°C apply_disk->incubate_disk read_zone Measure Zone of Inhibition incubate_disk->read_zone read_zone->interpret

Caption: Workflow for determining the in vitro susceptibility of S. aureus to this compound.

References

Navigating Cephapirin Susceptibility in Streptococcus uberis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a continued effort to provide critical data to the scientific community, this technical guide offers an in-depth analysis of the cephapirin (B1668819) minimum inhibitory concentration (MIC) distribution for Streptococcus uberis, a significant pathogen in bovine mastitis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of quantitative data, detailed experimental protocols, and the molecular interactions underpinning this compound's antimicrobial activity.

Quantitative Data Summary: this compound MIC Distribution for Streptococcus uberis

The susceptibility of Streptococcus uberis to this compound has been a subject of ongoing research. A pivotal study by Pedersen et al. (2024) established epidemiological cut-off values (ECOFFs) for this compound against S. uberis isolates from Denmark and Norway, following the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology. The study included a substantial number of isolates, providing a robust dataset for analysis.[1][2][3][4]

The following table summarizes the MIC distribution of this compound for S. uberis, including data from various studies to provide a comprehensive overview.

Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Epidemiological Cut-off (ECOFF) (µg/mL)Reference
255 (+ published data)0.004 - 8Not explicitly statedNot explicitly stated0.125Pedersen et al., 2024[1]
228Not specified for this compoundNot specified for this compoundNot specified for this compoundNot ApplicablePhuet et al., 2021
89Not specified for this compoundNot specified for this compoundNot specified for this compoundNot ApplicableTomazi et al., 2019
71Not specified for this compound0.5 (for Cefazolin)0.5 (for Cefazolin)Not ApplicableMonistero et al., 2021
667Not specified for this compoundNot specified for this compoundNot specified for this compoundNot ApplicableKyseláková et al., 2023

Note: While several studies investigated antimicrobial resistance in S. uberis, not all provided specific MIC distributions for this compound. For instance, the study by Phuet et al. (2021) focused on other antimicrobials but highlighted the frequent use of this compound in the studied region. Similarly, research by Tomazi et al. (2019), Monistero et al. (2021), and Kyseláková et al. (2023) provide valuable context on multidrug resistance in S. uberis but do not detail this compound MIC distributions.

Experimental Protocols: Broth Microdilution for Streptococcus uberis

The determination of MIC values for Streptococcus uberis is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). The following protocol is a synthesis of the methodologies described in the CLSI VET01S and related documents.

1. Inoculum Preparation:

  • Select three to five well-isolated colonies of S. uberis from a non-inhibitory agar (B569324) plate (e.g., Tryptic Soy Agar with 5% sheep blood).

  • Transfer the colonies to a tube containing a suitable broth medium, such as Mueller-Hinton Broth supplemented with 2% to 5% lysed horse blood.

  • Incubate the broth culture at 35 ± 2 °C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This can be achieved by visual comparison or using a photometric device.

  • Dilute the adjusted inoculum in the broth medium to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

2. Microdilution Plate Preparation and Inoculation:

  • Use commercially available or in-house prepared 96-well microdilution plates containing serial twofold dilutions of this compound.

  • The typical concentration range for this compound testing against S. uberis is 0.004 to 8 µg/mL.

  • Dispense 100 µL of the standardized bacterial suspension into each well of the microdilution plate.

  • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) on each plate.

3. Incubation:

  • Incubate the inoculated microdilution plates at 35 ± 2 °C for 20-24 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • A button of growth at the bottom of the well or a general turbidity indicates bacterial growth.

5. Quality Control:

  • Streptococcus pneumoniae ATCC 49619 is a recommended quality control strain for antimicrobial susceptibility testing of streptococci.

Mandatory Visualization: this compound's Mechanism of Action and Experimental Workflow

This compound, a first-generation cephalosporin, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, the primary component of the cell wall. In Streptococcus uberis, key PBPs that are targets for beta-lactam antibiotics like this compound include PBP1A, PBP2B, and PBP2X. Alterations in these proteins can lead to reduced susceptibility to penicillin and other beta-lactams.

Cephapirin_Mechanism_of_Action cluster_synthesis Bacterial Cell Wall Synthesis cluster_this compound This compound Action UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I UDP_NAM UDP-NAM UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan_Chain->Cross_linked_Peptidoglycan Transpeptidation This compound This compound PBP Penicillin-Binding Proteins (PBPs) (PBP1A, PBP2B, PBP2X) This compound->PBP Binds to transpep transpep PBP->transpep Inhibits MIC_Workflow start Start: Isolate S. uberis colonies inoculum_prep Inoculum Preparation (0.5 McFarland Standard) start->inoculum_prep inoculation Inoculation of plate with standardized bacterial suspension inoculum_prep->inoculation dilution Serial Dilution of this compound in 96-well plate dilution->inoculation incubation Incubation (35°C for 20-24h) inoculation->incubation reading Visual Reading of MIC incubation->reading end End: Determine MIC value reading->end

References

Navigating the Action of First-Generation Cephalosporins Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the activity of first-generation cephalosporins against Gram-positive bacteria, providing a comprehensive resource for researchers, scientists, and professionals engaged in drug development. This document details the mechanism of action, quantitative susceptibility data, and the intricate signaling pathways governing both efficacy and resistance.

Introduction to First-Generation Cephalosporins

First-generation cephalosporins are a class of β-lactam antibiotics derived from the mold Acremonium.[1][2] Discovered in 1945, these agents have become a cornerstone in the treatment of infections caused by susceptible Gram-positive bacteria, such as staphylococci and streptococci.[1][3] Their primary utility lies in treating skin and soft tissue infections, as well as for surgical prophylaxis.[2] Common first-generation cephalosporins include cefazolin, cephalexin, and cefadroxil. While highly effective against many Gram-positive organisms, they exhibit limited activity against Gram-negative bacteria.

Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal activity of first-generation cephalosporins stems from their ability to disrupt the synthesis of the bacterial cell wall. This process is centered on the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.

The peptidoglycan layer provides structural integrity to the bacterial cell, protecting it from osmotic stress. Its synthesis is a complex process that begins in the cytoplasm with the formation of precursor molecules, which are then transported across the cell membrane and incorporated into the growing cell wall. The final and crucial step is the transpeptidation reaction, catalyzed by PBPs, which creates peptide cross-links between adjacent glycan strands, forming a rigid, mesh-like structure.

First-generation cephalosporins, containing a β-lactam ring, act as structural analogs of the D-Ala-D-Ala moiety of the peptidoglycan precursors. This mimicry allows them to bind to the active site of PBPs, leading to the acylation and subsequent inactivation of these enzymes. The inhibition of PBP activity prevents the cross-linking of peptidoglycan, resulting in a weakened cell wall that can no longer withstand the internal turgor pressure, ultimately leading to cell lysis and bacterial death.

Caption: Inhibition of Peptidoglycan Synthesis by First-Generation Cephalosporins.

Quantitative Antimicrobial Activity

The in vitro activity of first-generation cephalosporins against key Gram-positive pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a critical measure of a drug's potency, representing the lowest concentration that inhibits visible bacterial growth.

First-Generation Cephalosporin (B10832234)BacteriumMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Cefazolin Staphylococcus aureus (MSSA)0.5--
Streptococcus pneumoniae0.125--
Streptococcus pyogenes---
Cephalexin Staphylococcus aureus (MSSA)24≤0.25 - 8
Streptococcus pneumoniae---
Cefadroxil Staphylococcus aureus (MSSA)24-
Streptococcus pneumoniae4--

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographical location of isolates.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC values is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

Detailed Protocol (CLSI Guideline Reference):

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the first-generation cephalosporin (e.g., cefazolin, cephalexin) in a suitable solvent.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate wells. For testing Streptococcus spp., supplement the CAMHB with 2.5% to 5% lysed horse blood.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Interpretation of Results:

    • Following incubation, the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth (turbidity) as detected by the unaided eye.

  • Quality Control:

    • Concurrently test reference strains with known MIC values (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™) to ensure the accuracy and reproducibility of the test.

Broth Microdilution Workflow start Start prep_antibiotic Prepare Serial Dilutions of Cephalosporin in Broth start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Determination.
Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. A standardized bacterial inoculum is then spotted onto the surface of each plate.

Detailed Protocol (EUCAST Guideline Reference):

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the first-generation cephalosporin stock solution.

    • Add a defined volume of each antibiotic dilution to molten Mueller-Hinton Agar (MHA) maintained at 45-50°C. For fastidious organisms like streptococci, supplement the MHA with 5% defibrinated horse blood and 20 mg/L β-NAD.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • For some applications, this suspension may be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without antibiotic.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate at 35°C ± 1°C for 18-24 hours in an appropriate atmosphere (e.g., 5% CO₂ for S. pneumoniae).

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

  • Quality Control:

    • Include appropriate quality control strains with known MICs in each test run.

Mechanisms of Resistance in Gram-Positive Bacteria

The emergence of resistance to β-lactam antibiotics, including first-generation cephalosporins, is a significant clinical concern. The primary mechanisms of resistance in Gram-positive bacteria are the production of β-lactamase enzymes and alterations in the target PBPs.

β-Lactamase Production

Some strains of Staphylococcus aureus produce β-lactamase (penicillinase), an enzyme that hydrolyzes the amide bond in the β-lactam ring, rendering the antibiotic inactive. The expression of the β-lactamase gene (blaZ) is regulated by the BlaR-BlaI signaling pathway.

In the absence of a β-lactam antibiotic, the repressor protein BlaI binds to the operator region of the blaZ gene, preventing its transcription. When a β-lactam antibiotic is present, it binds to the sensor-transducer protein BlaR1 on the cell surface. This binding event triggers a conformational change in BlaR1, leading to the activation of its intracellular zinc metalloprotease domain. The activated BlaR1 then cleaves the BlaI repressor, allowing for the transcription of blaZ and the subsequent production of β-lactamase.

Caption: Regulation of β-Lactamase Production via the BlaR-BlaI Pathway.
Alteration of Penicillin-Binding Proteins

The most significant mechanism of resistance to methicillin (B1676495) and other β-lactams, including first-generation cephalosporins, in Staphylococcus aureus is the acquisition of the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics.

In the presence of β-lactams that inactivate the native PBPs, PBP2a can continue to carry out the essential transpeptidation reactions, allowing for peptidoglycan synthesis and cell survival. The expression of mecA is controlled by the MecR1-MecI regulatory system, which is analogous to the BlaR-BlaI system.

In the absence of a β-lactam, the MecI repressor binds to the mecA operator, preventing transcription. The presence of a β-lactam antibiotic is sensed by the transmembrane protein MecR1, which then initiates a signal transduction cascade leading to the cleavage of MecI and the subsequent expression of mecA and production of PBP2a.

Caption: Regulation of PBP2a Production via the MecR1-MecI Pathway.

Conclusion

First-generation cephalosporins remain valuable therapeutic agents for the treatment of infections caused by susceptible Gram-positive bacteria. Their efficacy is rooted in the targeted inhibition of bacterial cell wall synthesis. However, the emergence of resistance, primarily through β-lactamase production and PBP2a acquisition, underscores the importance of ongoing surveillance and a thorough understanding of the underlying molecular mechanisms. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of first-generation cephalosporin activity and resistance in Gram-positive pathogens.

References

An In-depth Technical Guide to the Comparative Properties of Cephapirin Benzathine and Cephapirin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, is utilized in veterinary medicine primarily for the treatment of bovine mastitis. It is available in two salt forms, this compound benzathine and this compound sodium, which exhibit distinct physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive comparison of these two salts, focusing on their chemical structures, solubility, stability, pharmacokinetic profiles, and mechanism of action. Detailed experimental protocols for the evaluation of these properties are also presented, alongside visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

Introduction

This compound is a semi-synthetic, broad-spectrum beta-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis.[1][3] The choice between its two common salt forms, this compound benzathine and this compound sodium, is dictated by the desired therapeutic application, largely influenced by their differing solubility and subsequent pharmacokinetic profiles. This compound sodium, being highly water-soluble, is suited for applications requiring rapid achievement of high drug concentrations.[4][5] In contrast, this compound benzathine's poor water solubility provides a long-acting depot effect, making it ideal for sustained-release formulations.[6] This guide aims to provide a detailed comparative analysis of these two salts to inform research and development in veterinary pharmaceuticals.

Physicochemical Properties

The fundamental differences in the properties of this compound benzathine and this compound sodium arise from their distinct salt forms. This compound benzathine is formed by the combination of two molecules of this compound with one molecule of benzathine (N,N'-dibenzylethane-1,2-diamine), whereas this compound sodium is the simple sodium salt of the parent molecule.[6]

Data Presentation: Physicochemical Properties
PropertyThis compound BenzathineThis compound SodiumReference(s)
Chemical Formula C₅₀H₅₄N₈O₁₂S₄C₁₇H₁₆N₃NaO₆S₂[7][8]
Molecular Weight 1087.27 g/mol 445.45 g/mol [4][8]
Appearance White, crystalline powderWhite to off-white crystalline powder[4][9]
Solubility in Water Practically insolubleVery soluble[4][5]
Solubility in Alcohol Freely solubleInsoluble in most organic solvents[4][5]
Solubility in DMSO 81 mg/mL~1 mg/mL (slightly soluble)[8][10]
pKa (of this compound) Not directly applicable2.15 and 7.3[4]

Pharmacokinetic Properties

The differing solubility profiles of this compound benzathine and this compound sodium directly impact their pharmacokinetic behavior following administration, particularly in the context of intramammary infusion for the treatment of mastitis.

Data Presentation: Pharmacokinetic Parameters (Intramammary Administration in Goats)
ParameterThis compound Benzathine (300 mg)This compound Sodium (representative data)Reference(s)
Cmax (Maximum Concentration) 0.073 µg/mL~13.3-15.8 µg/mL (IM in cows)[11]
Tmax (Time to Maximum Concentration) 7.06 h10-20 minutes (IM in cows)[11]
AUC (Area Under the Curve) 1.06 h*µg/mLNot directly comparable due to different administration routes and species[11]
Terminal Half-life (T½) 6.98 h~1.05 h (IM in cows)[11]
Mean Residence Time (MRT) 13.55 hNot directly comparable[11]

Note: Direct comparative pharmacokinetic data for intramammary administration in the same species under identical conditions is limited. The data for this compound sodium is from an intramuscular study in cows and is provided for general comparison of absorption and elimination rates.

Mechanism of Action

Both this compound benzathine and this compound sodium share the same active moiety, this compound, and therefore have an identical mechanism of action. This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][7] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7]

G cluster_bacterium Bacterial Cell Cytoplasm Cytoplasm Cell_Membrane Cell_Membrane Periplasm Periplasm Precursors Cell Wall Precursors (UDP-NAG, UDP-NAM-pentapeptide) Lipid_II Lipid II Synthesis Precursors->Lipid_II Translocation Translocation across Cell Membrane Lipid_II->Translocation Polymerization Glycan Chain Polymerization Translocation->Polymerization Cross_linking Peptidoglycan Cross-linking Polymerization->Cross_linking Cell_Lysis Cell Wall Weakening & Cell Lysis Cross_linking->Cell_Lysis Leads to PBP Penicillin-Binding Proteins (PBPs) PBP->Cross_linking Catalyzes PBP->Inhibition This compound This compound This compound->PBP Binds to & Inactivates G Start Start Add_Excess Add excess compound to solvent Start->Add_Excess Equilibrate Equilibrate with agitation at 37°C Add_Excess->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Analyze Analyze filtrate by HPLC Filter->Analyze End Determine Solubility Analyze->End G Selection Select cows with mastitis Randomization Randomize into treatment groups Selection->Randomization Group_A This compound Benzathine Randomization->Group_A Group_B This compound Sodium Randomization->Group_B Group_C Placebo Control Randomization->Group_C Treatment Administer intramammary treatment Group_A->Treatment Group_B->Treatment Group_C->Treatment Sampling Collect milk samples over time Treatment->Sampling Analysis Bacteriological culture and SCC analysis Sampling->Analysis Outcome Compare cure rates and SCC reduction Analysis->Outcome

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cephapirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and chemical characteristics of Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic. The information presented herein is intended to support research and development efforts within the pharmaceutical and biomedical fields.

Molecular Structure

This compound is a semi-synthetic derivative of cephalosporin C, characterized by a bicyclic cephem nucleus. Its chemical structure consists of a dihydrothiazine ring fused to a β-lactam ring. Key substituents that dictate its antibacterial activity and pharmacokinetic profile are attached to this core structure.

The IUPAC name for this compound is (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]. The core structure features an acetoxymethyl group at position 3 and a 2-(pyridin-4-ylsulfanyl)acetamido side chain at position 7 of the cephem skeleton[1].

IdentifierValueSource
Molecular Formula C17H17N3O6S2[1][2][3][4]
Molecular Weight 423.46 g/mol [2][3][4]
CAS Number 21593-23-7[1]

This compound is often used in its sodium or benzathine salt forms to improve its solubility and pharmacokinetic properties.

Salt FormMolecular FormulaMolecular Weight
This compound Sodium C17H16N3NaO6S2445.45 g/mol [5][6][7][8]
This compound Benzathine C50H54N8O12S41087.27 g/mol [5][9]

Chemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and in vivo activity.

PropertyValueNotesSource
pKa 2.15[1]
3.35 (Strongest Acidic), 4.99 (Strongest Basic)[2][10]
Melting Point 166-170°C (decomposes)For this compound Benzathine[11]
LogP -1.15[1]
Solubility

The solubility of this compound varies significantly depending on its salt form and the solvent.

FormSolubility ProfileSource
This compound 1030 mg/L in water[1]
This compound Sodium Very soluble in water; insoluble in most organic solvents. Soluble in H2O up to ~50 mg/mL; slightly soluble in DMSO and MeOH up to ~1 mg/mL.[5][6]
This compound Benzathine Practically insoluble in water, ether, and toluene; freely soluble in alcohol; soluble in 0.1 N hydrochloric acid.[5]
Stability

This compound's stability is a critical factor in its storage and administration. The dry sodium salt is stable for 18 months at room temperature[1]. However, in aqueous solutions, its stability is dependent on pH, temperature, and the presence of other substances. This compound is known to degrade in both alkaline and acidic conditions, as well as in biological matrices such as kidney extract[12]. It is stable under normal conditions but can react with strong oxidizing agents[13]. Studies have shown that frozen admixtures of this compound sodium retain their potency after thawing[14].

Mechanism of Action

The bactericidal effect of this compound is achieved through the inhibition of bacterial cell wall synthesis. This mechanism is characteristic of β-lactam antibiotics.

cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Cell Wall Synthesis (Transpeptidation) PBP->CellWall Inhibits Lysis Bacterial Cell Lysis & Death CellWall->Lysis Leads to

Caption: Mechanism of action of this compound.

The process begins with this compound binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis[1][2][5][15][16]. This binding inactivates the PBPs, thereby inhibiting the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Experimental Protocols

Determination of this compound Concentration by Spectrophotometry

This protocol is adapted from a study on the stability of this compound sodium admixtures[14].

cluster_workflow Spectrophotometric Analysis Workflow start Prepare this compound Admixtures (e.g., in 5% Dextrose or 0.9% NaCl) step1 Freeze Admixtures (e.g., for 14 days) start->step1 step2 Thaw Admixtures (Conventional or Microwave) step1->step2 step3 Sample at Intervals (e.g., 0, 6, 12, 24 hours post-thaw) step2->step3 step4 Determine this compound Concentration (Spectrophotometrically) step3->step4 end Assess Stability step4->end

Caption: Experimental workflow for stability testing.

Methodology:

  • Preparation of Admixtures: this compound sodium is admixed with a suitable diluent (e.g., 5% dextrose injection or 0.9% sodium chloride injection) in polyvinylchloride minibags to achieve desired concentrations (e.g., 10 and 40 mg/ml).

  • Freezing and Thawing: The admixtures are frozen for a specified period (e.g., 14 days) and then thawed using either conventional methods (room temperature) or microwave heating.

  • Sampling: Aliquots are withdrawn at predetermined time points after thawing (e.g., immediately, 6, 12, and 24 hours).

  • Spectrophotometric Analysis: The concentration of this compound in the samples is determined using a spectrophotometer at the wavelength of maximum absorbance for this compound.

  • Data Analysis: The potency of the admixtures is calculated and compared over time to assess the stability of this compound under the tested conditions.

This guide provides a foundational understanding of the molecular and chemical properties of this compound. For further in-depth analysis and specific applications, consulting the primary literature is recommended.

References

The Genesis of a Veterinary Antibiotic: A Technical History of Cephapirin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and development of cephapirin (B1668819), a first-generation cephalosporin (B10832234) that has become a cornerstone antibiotic in veterinary medicine, particularly for the treatment of bovine mastitis and endometritis. This document details the scientific journey from the initial discovery of the cephalosporin nucleus to the targeted synthesis and clinical validation of this compound for animal health. It includes a summary of its mechanism of action, in-vitro antimicrobial activity, pharmacokinetic profile in cattle, and pivotal clinical efficacy trials. Quantitative data are presented in structured tables for clarity, and key experimental protocols are described to provide a practical resource for researchers. Diagrams generated using Graphviz illustrate the core chemical synthesis and experimental workflows, offering a visual representation of the scientific processes involved in the establishment of this compound as a vital tool in veterinary therapeutics.

Introduction: The Dawn of the Cephalosporin Era

The story of this compound is intrinsically linked to the broader discovery of cephalosporin antibiotics. In 1945, the Italian scientist Giuseppe Brotzu isolated the fungus Acremonium strictum (formerly Cephalosporium acremonium) from a sewage outfall in Sardinia.[1][2] This fungus was found to produce substances with antibacterial activity, leading to the isolation of cephalosporin C.[3] A pivotal moment in antibiotic history was the elucidation of the β-lactam ring structure within cephalosporin C, a feature it shares with penicillins.[3] This discovery opened the door for the semi-synthetic modification of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), allowing for the creation of a vast array of cephalosporin derivatives with tailored properties.[2] This era of chemical innovation gave rise to the classification of cephalosporins into generations, with first-generation compounds like this compound being particularly effective against Gram-positive bacteria.[4]

The Discovery and Development of this compound by Bristol Laboratories

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the foundational molecule 7-aminocephalosporanic acid (7-ACA). The process involves the acylation of the amino group of 7-ACA, followed by a nucleophilic substitution to introduce the characteristic pyridinethiol side chain.

Multi-Step Synthesis Pathway

The classical synthesis of this compound involves a two-step process. First, 7-ACA is reacted with a bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide, to form 7-(2-bromoacetamido)cephalosporanic acid. This intermediate is then reacted with 4-pyridinethiol (also known as 4-mercaptopyridine) to yield this compound acid. The final step for some formulations is the formation of a stable salt, such as this compound benzathine, by reacting the this compound acid with N,N'-dibenzylethylenediamine.

Multi-Step Synthesis of this compound 7-ACA 7-ACA Intermediate 7-(2-bromoacetamido)cephalosporanic acid 7-ACA->Intermediate Acylation Bromoacetylating_Agent Bromoacetylating_Agent Bromoacetylating_Agent->Intermediate Cephapirin_Acid This compound Acid Intermediate->Cephapirin_Acid Nucleophilic Substitution 4-Pyridinethiol 4-Pyridinethiol 4-Pyridinethiol->Cephapirin_Acid

Multi-Step Synthesis of this compound Acid.
One-Pot Synthesis Method

For industrial-scale production, a more efficient one-pot synthesis method has been developed.[6] This process combines the acylation and nucleophilic substitution steps in a single reaction vessel, simplifying the procedure and increasing overall yield.

One-Pot Synthesis of this compound cluster_0 Reaction Vessel 7-ACA_Solution 7-ACA in Solvent Add_Base Add Organic Base 7-ACA_Solution->Add_Base Add_Bromoacetylating_Agent Add Bromoacetylating Agent (0-5°C) Add_Base->Add_Bromoacetylating_Agent Form_Intermediate Formation of 7-(2-bromoacetamido)cephalosporanic acid Add_Bromoacetylating_Agent->Form_Intermediate Add_4-Pyridinethiol Add 4-Pyridinethiol Form_Intermediate->Add_4-Pyridinethiol Cephapirin_Acid_Formation This compound Acid Formation Add_4-Pyridinethiol->Cephapirin_Acid_Formation

Workflow for One-Pot Synthesis of this compound.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.

Mechanism of Action of this compound This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and acylates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disrupts Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Integrity->Cell_Lysis Leads to Broth Microdilution Workflow for MIC Determination Prepare_Antimicrobial_Dilutions Prepare serial twofold dilutions of this compound in Mueller-Hinton broth Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results LC-MS/MS Workflow for this compound in Milk Milk_Sample_Collection Collect milk samples at specified time points Extraction Extract this compound with phosphate (B84403) buffer and methanol Milk_Sample_Collection->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) clean-up Extraction->SPE_Cleanup UPLC_MS_MS_Analysis Quantification using UPLC-MS/MS SPE_Cleanup->UPLC_MS_MS_Analysis Data_Analysis Pharmacokinetic modeling UPLC_MS_MS_Analysis->Data_Analysis

References

An In-depth Technical Guide to Cephapirin's Affinity for Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound for PBPs, its mechanism of action, and detailed experimental protocols for assessing these interactions. While direct quantitative binding data for this compound is limited in publicly available literature, this guide utilizes data for cephalothin (B1668815), a structurally and functionally analogous first-generation cephalosporin, to provide a representative binding profile. The methodologies and conceptual frameworks presented herein offer a robust foundation for the study of this compound and other β-lactam antibiotics.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action for this compound, in common with all β-lactam antibiotics, is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][3] this compound achieves this by forming a stable, covalent acyl-enzyme intermediate with the transpeptidase domain of PBPs.[1] This irreversible inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to a compromised and weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1][4]

The interaction begins with the β-lactam ring of this compound mimicking the D-Ala-D-Ala substrate of the PBP transpeptidase. This allows the antibiotic to enter the active site of the enzyme, leading to the formation of the covalent bond and subsequent inactivation of the PBP.

cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to active site Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate

Caption: Mechanism of this compound Action on Bacterial Cell Wall Synthesis.

Quantitative Binding Affinity Data

Binding Affinity for Streptococcus pneumoniae PBPs

The following table summarizes the reported IC50 values for cephalothin against PBPs in Streptococcus pneumoniae.

PBP SubtypeIC50 (µg/mL)
PBP1a0.1
PBP1b0.1
PBP2a>128
PBP2b32
PBP2x1
PBP30.05

Data sourced from studies on cephalothin as a proxy for this compound.

Binding Affinity for Escherichia coli PBPs

The following table summarizes the reported IC50 values for cephalothin against PBPs in Escherichia coli.

PBP SubtypeIC50 (µg/mL)
PBP1a1.0
PBP1b2.0
PBP2>100
PBP30.5
PBP4>100
PBP5/6>100

Data sourced from studies on cephalothin as a proxy for this compound.

Experimental Protocols: Determination of PBP Binding Affinity

A standard and effective method for determining the binding affinity of a compound like this compound for various PBPs is a competitive binding assay.[5] This assay utilizes a fluorescently tagged penicillin derivative, such as BOCILLIN™ FL, to quantify the inhibition of PBP binding by the test compound.

Experimental Workflow

Start Bacterial Culture (Mid-log phase) Harvest Harvest & Wash Cells Start->Harvest Inhibition Competitive Inhibition (Incubate with this compound) Harvest->Inhibition Labeling Fluorescent Labeling (Add BOCILLIN™ FL) Inhibition->Labeling Lysis Cell Lysis & Membrane Protein Isolation Labeling->Lysis SDS_PAGE SDS-PAGE Separation Lysis->SDS_PAGE Detection Fluorescence Detection SDS_PAGE->Detection Analysis Data Analysis (IC50) Detection->Analysis

Caption: Workflow for Competitive PBP Binding Assay.

Detailed Methodologies
  • Bacterial Culture: The target bacterial strain is inoculated into an appropriate growth medium and incubated at its optimal temperature with agitation until the culture reaches the mid-logarithmic phase of growth (e.g., an OD600 of 0.5-0.8).[1]

  • Cell Harvesting and Washing: The bacterial cells are harvested by centrifugation. The supernatant is discarded, and the cell pellet is washed twice with cold phosphate-buffered saline (PBS, pH 7.4) to remove any residual growth medium.[1]

  • Competitive Inhibition: The washed cell pellet is resuspended in PBS. The cell suspension is then aliquoted into microcentrifuge tubes. To each tube, the test compound (this compound) is added at a range of concentrations (e.g., 0.01 to 1000 µg/mL). A control tube with no inhibitor is also prepared. The tubes are incubated at 37°C for a specified time (e.g., 30 minutes) to allow the test compound to bind to the PBPs.[1]

  • Fluorescent Labeling: Following the incubation with this compound, a fixed concentration of BOCILLIN™ FL (e.g., 25 µg/mL) is added to each tube, including the control. The tubes are then incubated for an additional 15-30 minutes at 37°C. This allows the fluorescent probe to bind to any PBPs that were not inhibited by the test compound.[1]

  • Cell Lysis and Membrane Protein Isolation: The cells are pelleted by centrifugation, and the supernatant is discarded. The cell pellets are resuspended in a lysis buffer containing lysozyme (B549824) and DNase to disrupt the cells. The membrane fraction, which contains the PBPs, is then isolated by ultracentrifugation.[1]

  • SDS-PAGE and Fluorescence Detection: The membrane protein pellets are resuspended in SDS-PAGE sample buffer. The proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). After electrophoresis, the fluorescently labeled PBPs are visualized directly in the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the fluorophore on BOCILLIN™ FL.[1]

  • Data Analysis: The fluorescence intensity of each PBP band in the lanes with different inhibitor concentrations is quantified relative to the control lane (no inhibitor). The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescent signal, can be determined by fitting the data to a suitable dose-response curve.[1]

Logical Relationship of PBP Inhibition to Bacterial Viability

The inhibition of specific PBPs by β-lactam antibiotics correlates with distinct morphological changes in bacteria, ultimately leading to cell death. The selective affinity of an antibiotic for different PBPs can, therefore, predict its bactericidal effects.

cluster_PBP PBP Targets cluster_Effect Morphological & Viability Effects This compound This compound PBP1 PBP1a/1b This compound->PBP1 Inhibits PBP2 PBP2 This compound->PBP2 Inhibits PBP3 PBP3 This compound->PBP3 Inhibits Lysis Rapid Lysis PBP1->Lysis Inhibition leads to Round_Forms Formation of Round Forms PBP2->Round_Forms Inhibition leads to Filamentation Filamentation PBP3->Filamentation Inhibition leads to

Caption: Correlation of PBP Inhibition with Bacterial Cell Morphology.

Conclusion

This technical guide has provided a detailed overview of the binding affinity of this compound for penicillin-binding proteins. While direct quantitative binding data for this compound remains an area for further investigation, the information presented on its mechanism of action and the detailed experimental protocols offer a solid framework for researchers. The use of competitive binding assays with fluorescent probes represents a robust and accessible method for characterizing the PBP binding profiles of this compound and other novel β-lactam antibiotics. Such studies are crucial for understanding the spectrum of activity, the development of resistance, and the rational design of new antibacterial agents.

References

An In-Depth Technical Guide to the Pharmacodynamics of Cephapirin in Bovine Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, plays a critical role in the management of bacterial infections in cattle, particularly in the treatment and control of bovine mastitis.[1][2][3] Understanding its pharmacodynamic properties is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the development of antimicrobial resistance. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in bovine species, detailing its mechanism of action, antimicrobial spectrum, key pharmacodynamic parameters, and the experimental protocols used to determine them.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to the formation of a defective cell wall. This compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death. This mechanism of action is most effective against actively growing and dividing bacteria.[4]

This compound's Mechanism of Action This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes final step of PBPs->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall->Cell_Lysis Weakened wall leads to

Figure 1: Signaling pathway of this compound's bactericidal action.

Antimicrobial Spectrum

This compound is a broad-spectrum antibiotic with activity against a range of Gram-positive and some Gram-negative bacteria.[1] Its primary application in bovine medicine is for the treatment of mastitis caused by susceptible organisms.

Key Bovine Pathogens Susceptible to this compound:

  • Staphylococcus aureus : A major contagious pathogen causing both clinical and subclinical mastitis.[3]

  • Coagulase-Negative Staphylococci (CNS) : An increasingly important group of mastitis pathogens.

  • Streptococcus agalactiae : A contagious mastitis pathogen that can be effectively controlled with antibiotic therapy.[3]

  • Streptococcus dysgalactiae : A common cause of clinical mastitis.

  • Streptococcus uberis : An environmental pathogen responsible for a significant proportion of mastitis cases.

  • Escherichia coli : While generally less susceptible than Gram-positive cocci, this compound may show some activity against certain strains.[5]

Key Pharmacodynamic Parameters

Pharmacodynamics (PD) describes the relationship between drug concentration and its pharmacological effect. For antibiotics, this involves quantifying the drug's ability to inhibit or kill bacteria. The key PD parameters for this compound are the Minimum Inhibitory Concentration (MIC), the Mutant Prevention Concentration (MPC), and the Post-Antibiotic Effect (PAE).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined in vitro conditions. It is a fundamental measure of an antibiotic's potency against a specific pathogen.

Table 1: MIC Distribution of this compound Against Major Bovine Mastitis Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus980.250.25[6]
Staphylococcus aureus1300.250.5[7]
Coagulase-Negative Staphylococci990.060.12[6]
Streptococcus dysgalactiae97≤0.0080.015[6]
Streptococcus uberis960.060.12[6]
Escherichia coli988.064.0[6]

MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.

Mutant Prevention Concentration (MPC)

The MPC is the lowest drug concentration that prevents the growth of any first-step resistant mutants in a large bacterial population (typically ≥10^10 CFU). The concentration range between the MIC and the MPC is known as the Mutant Selection Window (MSW). Maintaining drug concentrations above the MPC is a strategy to minimize the selection of resistant bacteria. While specific MPC data for this compound against bovine pathogens is limited, the concept is crucial for prudent antibiotic use.

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antibiotic, even after the drug concentration has fallen below the MIC. Beta-lactam antibiotics, including cephalosporins, generally exhibit a significant PAE against Gram-positive cocci but a minimal to no PAE against Gram-negative bacilli.[8] This effect allows for less frequent dosing intervals for susceptible Gram-positive infections.

Experimental Protocols

Accurate determination of pharmacodynamic parameters relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against bovine pathogens is typically determined using broth microdilution or agar (B569324) dilution methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The prepared bacterial suspension is added to the wells of a microtiter plate containing the serially diluted this compound. The plate is incubated at 35°C ± 2°C for 16 to 20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prep_Antibiotic Prepare serial dilutions of this compound in broth Inoculation Inoculate microtiter plate wells with bacteria Prep_Antibiotic->Inoculation Prep_Inoculum Prepare standardized bacterial inoculum Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Determine MIC: Lowest concentration with no visible growth Incubation->Read_MIC

Figure 2: Workflow for MIC determination by broth microdilution.

Agar Dilution Method:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Determination of Mutant Prevention Concentration (MPC)

The determination of MPC involves exposing a high-density bacterial population to a range of antibiotic concentrations.

  • Inoculum Preparation: A large bacterial culture is grown to a high density, typically ≥10^10 CFU/mL.

  • Plating: A large volume of the high-density culture is plated onto a series of agar plates containing increasing concentrations of this compound.

  • Incubation: Plates are incubated for 48 to 72 hours to allow for the growth of any resistant mutants.

  • Reading the MPC: The MPC is the lowest concentration of this compound that prevents the growth of any bacterial colonies.[9]

Determination of Post-Antibiotic Effect (PAE)

The PAE is determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to an antibiotic.

  • Exposure: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of this compound (e.g., 5-10 times the MIC) for a defined period (e.g., 1-2 hours).

  • Removal of Antibiotic: The antibiotic is removed by centrifugation and washing the bacterial cells or by significant dilution of the culture.

  • Regrowth Monitoring: The bacterial growth in the antibiotic-free medium is monitored over time by measuring the optical density or by performing viable counts (CFU/mL).

  • Calculation of PAE: The PAE is calculated as the difference in the time it takes for the treated culture and an untreated control culture to increase by one log10 CFU/mL.

Post-Antibiotic Effect (PAE) Determination Workflow cluster_exposure Exposure Phase cluster_removal Removal Phase cluster_monitoring Monitoring Phase cluster_calculation Calculation Expose_Culture Expose bacterial culture to this compound (1-2h) Remove_Antibiotic Remove antibiotic by centrifugation/dilution Expose_Culture->Remove_Antibiotic Monitor_Regrowth Monitor bacterial regrowth (OD or CFU counts) Remove_Antibiotic->Monitor_Regrowth Calculate_PAE Calculate PAE: Time difference in regrowth vs. control Monitor_Regrowth->Calculate_PAE

Figure 3: Workflow for determining the Post-Antibiotic Effect.

In Vivo Efficacy Studies: Experimental Mastitis Model

Experimental infection models are crucial for evaluating the in vivo efficacy of intramammary antibiotics like this compound.

  • Animal Selection: Healthy lactating dairy cows with no history of mastitis and low somatic cell counts are selected.

  • Bacterial Challenge: A well-characterized strain of a mastitis pathogen (e.g., S. aureus) is infused into one or more mammary quarters at a predetermined dose.

  • Infection Confirmation: The establishment of infection is confirmed by clinical signs (if any), elevated somatic cell counts, and positive bacterial culture from milk samples.

  • Treatment Administration: Once infection is confirmed, the designated quarters are treated with the this compound formulation according to the study protocol. Control quarters may be left untreated or treated with a placebo.

  • Post-Treatment Monitoring: Milk samples are collected at regular intervals post-treatment for bacterial culture and somatic cell count determination to assess bacteriological and clinical cure rates.

Conclusion

The pharmacodynamics of this compound in bovine species are well-characterized, demonstrating its efficacy against key Gram-positive mastitis pathogens through the inhibition of cell wall synthesis. The determination of MIC values is a standard practice for guiding therapeutic decisions. While more research is needed to establish specific MPC and PAE values for this compound against a wider range of bovine pathogens, the application of these pharmacodynamic principles is essential for the responsible and effective use of this important veterinary antibiotic. The detailed experimental protocols provided in this guide serve as a foundation for further research and development in the field of bovine antimicrobial therapy.

References

Methodological & Application

HPLC-UV method development for Cephapirin quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method provides a reliable and accessible approach for the quantification of Cephapirin, a first-generation cephalosporin (B10832234) antibiotic.[1] This application note details a validated method suitable for routine quality control and analysis in research and drug development settings.

Principle

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic aqueous solution and an organic modifier. The acidic mobile phase ensures the consistent protonation of this compound for reproducible retention. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[2]

Materials and Reagents

  • This compound reference standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters (Nylon or PVDF)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1200 series or equivalent with quaternary pump, autosampler, column oven, and UV-Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 265 nm
Run Time 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with ultrapure water. This solution should be stored at 4°C.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from a hypothetical powder for injection)
  • Accurately weigh an amount of the powder for injection equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of ultrapure water and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with ultrapure water and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Perform a final dilution with the mobile phase to bring the theoretical concentration into the midrange of the calibration curve (e.g., 50 µg/mL).

Method Validation Protocol

The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines.[4]

  • Linearity: Analyze the working standard solutions (1, 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform a recovery study by spiking a placebo sample with the this compound API at three concentration levels (80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Intra-day Precision (Repeatability): Analyze six replicates of a standard solution at 100% of the target concentration (50 µg/mL) on the same day.

    • Inter-day Precision (Intermediate Precision): Repeat the analysis on two different days with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[5]

  • Robustness: Evaluate the method's robustness by introducing small, deliberate variations to the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±5 nm).[4] The system suitability parameters are monitored for any significant changes.

Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Validation & Reporting prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solutions prep_sample Prepare Sample Solutions system_suitability System Suitability Test prep_sample->system_suitability inject_samples Inject Standards & Samples system_suitability->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calc_conc Calculate Concentration integrate_peaks->calc_conc validate Perform Method Validation calc_conc->validate report Generate Final Report validate->report

Caption: Experimental workflow for HPLC-UV quantification of this compound.

Results and Data

The following tables summarize the data obtained during method validation.

Table 1: Linearity and Range

Concentration (µg/mL)Mean Peak Area (n=3)
118540
593210
10187500
25469100
50935500
751402100
1001870500
Regression Equation y = 18695x + 1250
Correlation Coefficient (r²) 0.9998
Linearity Range 1 - 100 µg/mL

Table 2: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%4039.899.599.7
100%5050.2100.4
120%6059.599.2

Table 3: Method Precision

Precision TypenMean Concentration Found (µg/mL)% RSD
Intra-day 650.150.85%
Inter-day 649.881.12%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantitation (LOQ) 0.80

Table 5: Robustness

Parameter VariedModificationRetention Time (min)Tailing Factor%RSD of Peak Area
Flow Rate 0.9 mL/min6.11.181.3%
1.1 mL/min4.91.151.1%
Mobile Phase Acetonitrile ±2%5.3 - 5.51.16 - 1.190.9%
Wavelength 260 nm5.41.17-
270 nm5.41.17-

Conclusion

The developed RP-HPLC-UV method for the quantification of this compound is simple, accurate, precise, and robust. The validation results confirm its suitability for routine analysis in quality control laboratories. The method demonstrates excellent linearity over a wide concentration range and is specific for the determination of this compound in the presence of excipients.

References

Application Note: Quantification of Cephapirin in Milk using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cephapirin is a first-generation cephalosporin (B10832234) antibiotic frequently used in veterinary medicine to treat and manage bacterial infections, particularly mastitis in dairy cattle.[1] The presence of antibiotic residues like this compound in milk is a significant public health concern, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antibiotic-resistant bacteria.[1][2] To ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for this compound in milk.[1] This application note details a robust and sensitive method for the quantification of this compound in bovine milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol, involving a straightforward sample preparation procedure, offers high recovery and sensitivity for the routine monitoring of this compound residues.

Introduction

The monitoring of veterinary drug residues in food products is crucial for consumer safety. This compound, a widely used antibiotic in the dairy industry, requires sensitive and reliable analytical methods to ensure its levels in milk do not exceed the established MRLs.[1] LC-MS/MS has emerged as the preferred technique for such analyses due to its high selectivity, sensitivity, and accuracy in complex matrices like milk. This document provides a detailed protocol for the extraction, detection, and quantification of this compound in milk, suitable for research, drug development, and regulatory compliance laboratories.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (≥98%)

  • Disodium EDTA

  • Phosphate (B84403) buffer (50mM, pH 8.5)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Antibiotic-free bovine milk for blanks and spikes

Standard and Quality Control Sample Preparation
  • Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound standard in methanol to prepare a 100 µg/mL stock solution.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions with concentrations ranging from 1 ng/mL to 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into blank bovine milk to prepare calibration standards and QCs at desired concentrations.

Sample Preparation

A reliable sample preparation protocol is essential to remove matrix interferences and concentrate the analyte. The following procedure combines protein precipitation and solid-phase extraction (SPE).

  • Protein Precipitation: To 1 mL of milk sample, add 2 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Dilution: Dilute the supernatant with 50mM phosphate buffer (pH 8.5).

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 4 mL of water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 20 minutes.

  • Elution: Elute the analyte with 3 mL of acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

ParameterValue
Column XBridge C18, 100 mm x 4.6 mm, 3.5 µm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temperature 8°C

Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 424.0
Quantifier Ion (m/z) 292.0
Qualifier Ion (m/z) 320.0
Declustering Potential (DP) 40 V
Entrance Potential (EP) 10 V
Collision Energy (CE) 22 - 25 V
MS Temperature 400°C

Quantitative Data Summary

The method was validated for linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The results demonstrate the method's suitability for the routine analysis of this compound in milk.

ParameterResult
Linearity Range 0.4 - 1.5 ppb (µg/L)
Correlation Coefficient (R²) > 0.99
Recovery 79% - 95.70%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Limit of Detection (LOD) 0.15 ppb (µg/L)
Limit of Quantification (LOQ) 0.4 ppb (µg/L)

Experimental Workflow Visualization

Cephapirin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Milk_Sample 1. Milk Sample Collection Protein_Precipitation 2. Protein Precipitation (Acetonitrile) Milk_Sample->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection SPE_Cleanup 5. Solid-Phase Extraction (SPE) Cleanup Supernatant_Collection->SPE_Cleanup Elution 6. Elution SPE_Cleanup->Elution Dry_Reconstitute 7. Dry Down & Reconstitution Elution->Dry_Reconstitute LC_Separation 8. LC Separation Dry_Reconstitute->LC_Separation MS_Detection 9. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition 10. Data Acquisition MS_Detection->Data_Acquisition Peak_Integration 11. Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve 12. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 13. Quantification of this compound Calibration_Curve->Quantification Final_Report 14. Final Report Quantification->Final_Report

Caption: Workflow for the quantification of this compound in milk using LC-MS/MS.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of this compound in bovine milk. The protocol, which includes a straightforward sample preparation step and highly selective MS/MS detection, is demonstrated to be sensitive, accurate, and reliable. The method meets the performance criteria required for routine monitoring and can be effectively implemented in food safety and regulatory laboratories to ensure compliance with MRLs and protect public health.

References

Protocol for Cephapirin MIC Testing in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin is a first-generation cephalosporin (B10832234) antibiotic with activity against a range of Gram-positive bacteria, including Staphylococcus aureus. Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its efficacy and for surveillance of antimicrobial resistance. This document provides detailed protocols for determining the MIC of this compound against S. aureus using standardized broth microdilution and agar (B569324) dilution methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

It is important to note that while historical breakpoints for this compound have existed, the current CLSI M100 guidelines have moved towards a streamlined approach for beta-lactam susceptibility testing in staphylococci. For most beta-lactam agents, including first-generation cephalosporins, susceptibility is inferred from the results of oxacillin (B1211168) or cefoxitin (B1668866) testing. Specifically, for methicillin-susceptible S. aureus (MSSA), susceptibility to agents like this compound is generally predicted. Conversely, methicillin-resistant S. aureus (MRSA) is typically considered resistant to the cephalosporin class, with ceftaroline (B109729) being a notable exception.[1] This protocol, therefore, provides the methodology for determining the this compound MIC value itself, which is valuable for research and drug development purposes, alongside guidance on the current clinical interpretation of such results.

Quantitative Data Summary

While specific this compound breakpoints are no longer listed in the current CLSI M100 tables, this section provides the quality control (QC) ranges for the reference strain Staphylococcus aureus ATCC® 29213™, which are essential for validating the accuracy of the MIC testing procedure. Additionally, historical breakpoint data is presented for context.

Table 1: Quality Control Ranges for Staphylococcus aureus ATCC® 29213™

Antimicrobial AgentMIC (µg/mL) Range
Cephalothin (B1668815)*0.12 - 0.5
Oxacillin0.12 - 0.5
Cefoxitin1 - 4

*Cephalothin is a first-generation cephalosporin often used as a representative for this class in QC testing.

Table 2: Historical Interpretive Criteria for Cephalosporins against Staphylococcus aureus

InterpretationMIC (µg/mL)
Susceptible (S)≤8
Intermediate (I)16
Resistant (R)≥32

Note: These breakpoints are for historical reference and should not be used for current clinical interpretation without consulting the latest CLSI M100 document.

Experimental Protocols

The following are detailed protocols for performing broth microdilution and agar dilution MIC testing for this compound against S. aureus.

Protocol 1: Broth Microdilution MIC Testing

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound analytical standard

  • Staphylococcus aureus isolates (including S. aureus ATCC® 29213™ for QC)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.

    • Further dilutions will be made from this stock.

  • Preparation of Microtiter Plates:

    • Aseptically dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of this compound at twice the highest desired final concentration (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL solution).

    • Add 100 µL of the working this compound solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 can be used as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and will dilute the antibiotic concentrations to the desired final range.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpreting Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

    • The MIC for the QC strain (S. aureus ATCC® 29213™) should fall within the established ranges (see Table 1 for cephalothin as a surrogate).

Protocol 2: Agar Dilution MIC Testing

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound analytical standard

  • Staphylococcus aureus isolates (including S. aureus ATCC® 29213™ for QC)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile test tubes

  • Water bath (45-50°C)

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions in a sterile diluent at 10 times the desired final concentrations.

    • Melt MHA and allow it to cool to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the this compound solution to 9 parts of molten MHA (e.g., 2 mL of a 128 µg/mL this compound solution to 18 mL of MHA for a final concentration of 12.8 µg/mL). Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify.

    • Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension. The final inoculum spot should contain approximately 10⁴ CFU.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot should be disregarded.

    • The growth control plate should show confluent growth.

    • The MIC for the QC strain (S. aureus ATCC® 29213™) should be within the acceptable range.

Visualizations

MIC_Testing_Workflow cluster_prep Preparation cluster_standardization Standardization & Dilution cluster_testing Testing cluster_analysis Analysis start Start culture Prepare S. aureus Culture (18-24h) start->culture antibiotic Prepare this compound Stock Solution start->antibiotic media Prepare Mueller-Hinton Medium start->media inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum dilution Create Serial Dilutions of this compound antibiotic->dilution media->dilution inoculate Inoculate Plates/Broth inoculum->inoculate dilution->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read Read Results incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Interpretation cluster_interpretation Interpretation based on Breakpoints mic_value MIC Value (µg/mL) susceptible Susceptible mic_value->susceptible ≤ Breakpoint S intermediate Intermediate mic_value->intermediate > Breakpoint S and ≤ Breakpoint I resistant Resistant mic_value->resistant > Breakpoint I

Caption: Logical relationship for interpreting MIC results.

References

Application Notes and Protocols for the Cephapirin Intramammary Infusion Model in Dairy Cows

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, is widely utilized for the treatment and control of bovine mastitis, an inflammatory condition of the mammary gland that poses significant economic challenges to the dairy industry.[1][2] The intramammary infusion of this compound serves as a critical model for studying antibiotic efficacy, pharmacokinetics, and host-pathogen interactions within the bovine mammary gland. These application notes provide detailed protocols and quantitative data derived from scientific literature to guide researchers in establishing and utilizing the this compound intramammary infusion model in dairy cows.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Milk of Lactating Dairy Cows Following Intramammary Infusion
ParameterValue (Mean ± SD)Experimental ConditionsReference
Maximum Concentration (Cmax)128 ± 57 µg/mL200 mg this compound administered into all 4 quarters every 24h for 8 days in Holstein-Friesian cows milked 3 times per day.[3]
Elimination Half-Life (t1/2)2.55 ± 0.40 h200 mg this compound administered into all 4 quarters every 24h for 8 days in Holstein-Friesian cows milked 3 times per day.[3]
Elimination Rate Constant (kel)0.278 ± 0.046 h⁻¹200 mg this compound administered into all 4 quarters every 24h for 8 days in Holstein-Friesian cows milked 3 times per day.[3]
Clearance (Cl)0.053 ± 0.023 L/h200 mg this compound administered into all 4 quarters every 24h for 8 days in Holstein-Friesian cows milked 3 times per day.
Mean Residence Time (MRT)2.65 ± 0.79 h200 mg this compound administered into all 4 quarters every 24h for 8 days in Holstein-Friesian cows milked 3 times per day.
Time to FDA Tolerance68 ± 20 h (12h interval), 66 ± 22 h (16h interval), 57 ± 18 h (8h interval)200 mg this compound administered into one rear quarter after each of 2 milkings in healthy Holstein cows.
Table 2: Efficacy of this compound Intramammary Infusion in Treating Bovine Mastitis
ParameterTreatment Group (this compound)Control Group (Untreated)Experimental ConditionsReference
Cow Cure Rate (Chronic S. aureus)25.8% (8/31 cows)3.3% (1/30 cows)200 mg this compound/quarter BID for 5 consecutive days in chronically infected dairy cows.
Quarter Cure Rate (Chronic S. aureus) at first post-treatment sampling77.5% (38/49 quarters)18.0% (9/50 quarters)200 mg this compound/quarter BID for 5 consecutive days in chronically infected dairy cows.
New Intramammary Infection (IMI) Rate at first post-treatment sampling1.4% (1/74 quarters)10.3% (7/68 quarters)200 mg this compound/quarter BID for 5 consecutive days in chronically infected dairy cows.
Bacteriological Cure Rate (Experimentally induced S. aureus in heifers)100% (21/21 treated quarters)11.1% (1/9 untreated quarters spontaneously cured)Single 300 mg this compound benzathine infusion in experimentally infected pregnant Jersey heifers.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Lactating Dairy Cows

Objective: To determine the pharmacokinetic profile of this compound in milk following intramammary infusion.

Materials:

  • Healthy lactating Holstein-Friesian cows

  • Commercial this compound sodium intramammary infusion product (e.g., ToDAY®, 200 mg/syringe)

  • Sterile alcohol swabs (70% alcohol)

  • Teat dip

  • Individual paper towels

  • Sterile milk collection vials

  • Liquid chromatography-mass spectrometry (LC-MS) equipment

Methodology:

  • Animal Selection: Select healthy, mid-lactation Holstein-Friesian cows with no history of clinical mastitis in the current lactation.

  • Acclimation: House cows in individual stalls for an acclimation period of at least 24 hours before the start of the experiment.

  • Pre-treatment Sampling: Collect a pre-treatment milk sample from each quarter to serve as a baseline.

  • Intramammary Infusion:

    • Milk out all quarters completely.

    • Thoroughly wash the udder and teats with warm water containing a suitable antiseptic and dry with individual paper towels.

    • Scrub the teat end and orifice of each quarter with a separate 70% alcohol swab and allow to air dry.

    • Administer one 10 mL syringe containing 200 mg of this compound into each designated quarter. Use a partial insertion technique to minimize contamination.

    • Gently massage the quarter to distribute the infused drug.

  • Post-treatment Sample Collection:

    • Collect milk samples from the treated quarters at predetermined time points (e.g., at each milking for a specified duration).

    • Record the volume of milk produced at each milking.

  • Sample Analysis:

    • Determine the concentrations of this compound and its metabolite, desacetylthis compound, in the milk samples using a validated liquid chromatography-mass spectrometry (LC-MS) method.

  • Pharmacokinetic Analysis:

    • Fit the milk concentration-time data to a pharmacokinetic model (e.g., one- or two-compartment model) or use non-compartmental analysis to determine key parameters such as Cmax, t1/2, kel, Cl, and MRT.

Protocol 2: Efficacy Study of this compound for the Treatment of Staphylococcus aureus Mastitis

Objective: To evaluate the bacteriological and clinical cure rates of this compound in dairy cows with Staphylococcus aureus mastitis.

Materials:

  • Lactating dairy cows with confirmed chronic or experimentally induced Staphylococcus aureus intramammary infection.

  • Commercial this compound sodium intramammary infusion product (e.g., 200 mg/syringe).

  • Materials for aseptic milk sample collection (sterile tubes, alcohol swabs, teat dip).

  • Bacteriological culture media and laboratory facilities for S. aureus identification.

Methodology:

  • Animal Selection and Infection Confirmation:

    • Select cows with a history of chronic subclinical mastitis caused by S. aureus, confirmed by at least two positive milk cultures from the same quarter.

    • Alternatively, for an experimental infection model, infuse a known strain of S. aureus into the quarters of pregnant heifers 12-14 weeks prepartum and confirm infection through bacteriological culture.

  • Randomization and Treatment Allocation:

    • Randomly allocate the selected cows to a treatment group (this compound infusion) and a control group (no treatment).

  • Treatment Administration:

    • For the treatment group, administer 200 mg of this compound per infected quarter immediately after milking. Repeat the treatment every 12 hours for a total of 5 consecutive days, following the aseptic infusion technique described in Protocol 1.

  • Post-treatment Monitoring and Sampling:

    • Collect milk samples from all quarters at specified time points post-treatment (e.g., 10, 17, 24, and 31 days after the last treatment) for bacteriological analysis.

  • Outcome Assessment:

    • Bacteriological Cure: Define as the absence of S. aureus in post-treatment milk samples. For chronic cases, three consecutive negative cultures are often required.

    • Clinical Cure: In cases of clinical mastitis, define as the return of milk and the udder to a visually normal state.

    • New Intramammary Infection Rate: Monitor for the occurrence of new infections with different pathogens in all quarters.

  • Data Analysis:

    • Compare the cure rates and new infection rates between the treatment and control groups using appropriate statistical methods (e.g., chi-squared test).

Visualization of Key Processes

experimental_workflow cluster_prep Preparation Phase cluster_post Post-Treatment Phase AnimalSelection Animal Selection (e.g., Healthy Lactating Cows) Acclimation Acclimation (≥ 24 hours) AnimalSelection->Acclimation PreTreatmentSample Pre-Treatment Milk Sampling Acclimation->PreTreatmentSample Infusion Intramammary Infusion (this compound) PreTreatmentSample->Infusion Treatment Administration PostTreatmentSample Post-Treatment Milk Sampling (Timed Intervals) Infusion->PostTreatmentSample Sample Collection Analysis Sample Analysis (e.g., LC-MS, Bacteriology) PostTreatmentSample->Analysis DataAnalysis Data Analysis (Pharmacokinetics/Efficacy) Analysis->DataAnalysis

Caption: Experimental workflow for the this compound intramammary infusion model.

signaling_pathway PAMPs Bacterial PAMPs (e.g., LPS, LTA) TLRs Toll-like Receptors (TLR2, TLR4) PAMPs->TLRs MyD88 MyD88 TLRs->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes Cytokines Cytokines & Chemokines (TNF-α, IL-1β, IL-6, CXCL8) Genes->Cytokines Translation

Caption: TLR/NF-κB signaling pathway in bovine mammary epithelial cells during mastitis.

References

Assessing Cephapirin Efficacy in a Murine Model of Staphylococcus aureus Mastitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the efficacy of Cephapirin in a mouse model of mastitis, with a primary focus on infections caused by Staphylococcus aureus. These guidelines are intended to offer a framework for reproducible experimental design, execution, and data interpretation.

Introduction

Staphylococcus aureus is a primary causative agent of mastitis, an inflammatory condition of the mammary gland that leads to significant economic losses in the dairy industry and poses a health concern. The mouse mastitis model serves as a valuable and cost-effective preclinical tool for evaluating the efficacy of antimicrobial compounds like this compound. This compound, a first-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This document outlines the protocols for inducing S. aureus mastitis in mice, administering this compound treatment, and evaluating its therapeutic efficacy through quantitative and qualitative measures.

Quantitative Data Summary

Table 1: Efficacy of this compound on a Key Inflammatory Marker in a Mouse Mastitis Model

Treatment GroupDosage (mg/kg)Reduction in Polymorphonuclear Neutrophil (PMN) Infiltration
This compound1071%[2]
This compound2585%[2]
Untreated Control-0% (baseline)

Note: PMN infiltration is a direct measure of the inflammatory response to bacterial infection in the mammary gland.

Experimental Protocols

Induction of Staphylococcus aureus Mastitis in a Murine Model

This protocol details the procedure for establishing an intramammary infection with S. aureus in lactating mice.

Materials:

  • Lactating mice (e.g., CD-1 or BALB/c), 10-14 days postpartum

  • Staphylococcus aureus strain (e.g., Newbould 305, ATCC 29740)

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • 33-gauge blunt needle attached to a 100 µL syringe

  • Disinfectant (e.g., 70% ethanol)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate S. aureus into TSB and incubate overnight at 37°C.

    • Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration. A typical inoculum is approximately 100 Colony Forming Units (CFU) in a 100 µL volume.[1]

  • Animal Preparation:

    • Separate pups from the dam approximately 1-2 hours before inoculation to allow for milk accumulation in the mammary glands.

    • Anesthetize the lactating mouse using isoflurane (B1672236) or another approved anesthetic agent.

  • Intramammary Inoculation:

    • Position the anesthetized mouse on its back.

    • Disinfect the teats of the fourth pair of abdominal mammary glands (L4 and R4) with 70% ethanol.

    • Gently insert the 33-gauge blunt needle into the teat canal.

    • Slowly infuse 100 µL of the prepared S. aureus suspension into the mammary gland.

    • Allow the mouse to recover from anesthesia in a clean, warm cage.

Administration of this compound Treatment

This protocol describes the administration of this compound to the mastitis-induced mice.

Materials:

  • This compound for injection

  • Sterile saline or appropriate vehicle

  • Syringes and needles for administration (intramuscular or intravenous)

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute this compound to the desired concentrations (e.g., for doses of 10 mg/kg and 25 mg/kg) in a sterile vehicle according to the manufacturer's instructions.

  • Treatment Administration:

    • Treatment can be administered at the time of infection (t=0) and again at a subsequent time point (e.g., 10 hours post-infection).[1]

    • Administer the prepared this compound solution via intramuscular or intravenous injection. The volume of injection should be calculated based on the mouse's body weight and the desired dosage.

Assessment of this compound Efficacy

This protocol outlines the methods for evaluating the effectiveness of the this compound treatment.

Materials:

  • Surgical tools for tissue harvesting

  • Sterile PBS

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

  • Materials for histological analysis (e.g., formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain)

  • ELISA kits for cytokine quantification (e.g., for TNF-α, IL-1β, IL-6)

Procedure:

  • Euthanasia and Tissue Collection:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice using an approved method.

    • Aseptically dissect the inoculated mammary glands.

  • Bacteriological Analysis:

    • Weigh the harvested mammary tissue.

    • Homogenize the tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate onto TSA plates.

    • Incubate the plates at 37°C for 24 hours and count the bacterial colonies to determine the CFU per gram of tissue.

  • Histopathological Analysis:

    • Fix a portion of the mammary gland in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine the sections under a microscope to assess the degree of inflammation, tissue damage, and inflammatory cell infiltration.

  • Quantification of Inflammatory Markers:

    • From the tissue homogenate, protein lysates can be prepared for the quantification of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_induction Mastitis Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment culture S. aureus Culture inoculation Intramammary Inoculation (100 CFU/gland) culture->inoculation animal_prep Animal Preparation (Lactating Mice) animal_prep->inoculation treatment This compound Administration (e.g., 10 & 25 mg/kg) inoculation->treatment euthanasia Euthanasia & Tissue Collection (24h post-infection) treatment->euthanasia bacterial_count Bacterial Load (CFU/g) euthanasia->bacterial_count histology Histopathology (Inflammation) euthanasia->histology cytokines Inflammatory Cytokines (ELISA) euthanasia->cytokines G cluster_pathogen Pathogen Recognition cluster_receptor Host Cell Receptor cluster_signaling Intracellular Signaling Cascade cluster_response Inflammatory Response Sa Staphylococcus aureus TLR2 TLR2 Sa->TLR2 activates MAPK MAPK Pathway TLR2->MAPK triggers NFkB NF-κB Pathway TLR2->NFkB triggers TNFa TNF-α MAPK->TNFa induces IL1b IL-1β NFkB->IL1b induces IL6 IL-6 NFkB->IL6 induces

References

Solid-Phase Extraction for Cephapirin Analysis in Animal Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle. Monitoring its residue levels in animal-derived food products such as milk and tissues is crucial to ensure consumer safety and comply with regulatory limits. Solid-phase extraction (SPE) is a robust and effective technique for the cleanup and concentration of this compound from complex biological matrices prior to chromatographic analysis. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from various animal tissues.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the analysis of this compound in different animal-derived matrices.

Table 1: Recovery of this compound using Solid-Phase Extraction

Animal MatrixSPE SorbentMean Recovery (%)Analytical MethodReference
Bovine FecesOasis HLB64 - 73%UPLC-MS/MS[1][2]
Bovine UrineOasis HLB81 - 84%UPLC-MS/MS[1][2]
Bovine MilkC1879 - 87%LC-UV[3][4]
Bovine MilkMolecularly Imprinted Polymer (MIP)>60%HPLC[5]
Bovine MuscleNot Specified>85% (compared to QuEChERS)LC-MS/MS[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Animal MatrixLODLOQAnalytical MethodReference
Bovine Feces-4.02 µg/kgUPLC-MS/MS[1][7][8]
Bovine Urine-0.96 µg/LUPLC-MS/MS[1][7][8]
Bovine Milk-20 ng/mLLC-UV[3]
Bovine Milk-1 ng/mL (for this compound and desacetylthis compound)LC-MS/MS[9]
Bovine Muscle-0.1 - 10 µg/kgLC-MS/MS[6]
Bovine Milk and Serum10 µg/kg-LC/UV-VIS PDA[10]

Experimental Protocols

Protocol 1: SPE for this compound in Bovine Feces and Urine

This protocol is based on a validated UPLC-MS/MS method and utilizes Oasis HLB cartridges for efficient cleanup.[1][7]

1. Sample Preparation:

  • Feces: Weigh 1 g of wet feces into a 50 mL polypropylene (B1209903) centrifuge tube. Add 0.5 mL of 500 mM phosphate (B84403) buffer (pH 8.5), 2 mL of ultrapure water, and 2.5 mL of methanol (B129727).

  • Urine: Pipette 1 mL of urine into a 50 mL polypropylene centrifuge tube. Add 0.5 mL of 500 mM phosphate buffer (pH 8.5), 1 mL of ultrapure water, and 2.5 mL of methanol.

  • Vortex the tubes for 30 seconds and then centrifuge at a sufficient speed to pellet the solids.

  • Collect the supernatant for SPE cleanup.

2. Solid-Phase Extraction (SPE) Workflow:

This workflow is optimized for Oasis HLB cartridges.

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of ultrapure water through the cartridge.

    • Pass 3 mL of 50 mM phosphate buffer (pH 8.5) through the cartridge.

  • Sample Loading:

    • Load the prepared supernatant from the sample preparation step onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 50 mM phosphate buffer (pH 8.5).

    • Wash the cartridge with 2 mL of ultrapure water.

  • Elution:

    • Elute the analyte with 3 mL of methanol and collect the eluate.

    • Follow with a second elution using 3 mL of acetonitrile (B52724) and collect in the same tube.

  • Post-Elution:

    • The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Protocol 2: SPE for this compound in Bovine Milk

This protocol is adapted from a method using C18 cartridges for cleanup prior to LC-UV analysis.[3][4]

1. Sample Preparation:

  • To a known volume of raw bovine milk, add acetonitrile for deproteination.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant.

  • Remove the acetonitrile from the supernatant under reduced pressure at 40-50°C.

  • Mix the remaining aqueous extract with water.

2. Solid-Phase Extraction (SPE) Workflow:

  • Conditioning:

    • Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading:

    • Load the prepared aqueous extract onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with water to remove interfering substances.

  • Elution:

    • Elute the this compound from the cartridge with acetonitrile.

  • Post-Elution:

    • Evaporate the acetonitrile eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the residue in the mobile phase for injection into the LC system.

Visualizations

SPE_Workflow_this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Animal Tissue (Feces, Urine, Milk, Muscle) Homogenization Homogenization & Extraction (e.g., with Buffer/Methanol) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Conditioning 1. Conditioning (Methanol, Water, Buffer) Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (e.g., Water, Buffer) Loading->Washing Evaporation Evaporation & Reconstitution Elution 4. Elution (Methanol, Acetonitrile) Washing->Elution Elution->Evaporation Analysis LC-MS/MS or HPLC-UV Analysis Evaporation->Analysis

Caption: General workflow for solid-phase extraction of this compound from animal tissues.

SPE_Cartridge_Steps cluster_solvents Typical Solvents SPE_Steps 1. Conditioning 2. Sample Loading 3. Washing 4. Elution Conditioning_Solvents Methanol Water Buffer Conditioning_Solvents->SPE_Steps:step1 Prepare Sorbent Sample_Matrix Tissue Extract Sample_Matrix->SPE_Steps:step2 Adsorb Analyte Washing_Solvents Water Buffer Washing_Solvents->SPE_Steps:step3 Remove Interferences Elution_Solvents Methanol Acetonitrile Elution_Solvents->SPE_Steps:step4 Collect Analyte

Caption: Key steps and typical solvents used in the SPE process for this compound.

References

Application Notes and Protocols for Cephapirin Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. It is particularly utilized in veterinary medicine for the treatment of bovine mastitis caused by susceptible strains of Staphylococcus aureus and Streptococcus agalactiae. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[1][2] This quantitative measure is crucial for surveillance, drug development, and guiding therapeutic choices.

These application notes provide a detailed protocol for performing this compound susceptibility testing using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation under controlled conditions, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits the growth of the bacteria.[2]

Key Considerations
  • Standardization: Adherence to standardized procedures, including inoculum density, media composition, and incubation conditions, is critical for accurate and reproducible results.

  • Quality Control: Routine testing of quality control (QC) strains with known this compound susceptibility is mandatory to ensure the validity of the experimental run.[3]

  • Aseptic Technique: Strict aseptic techniques must be maintained throughout the procedure to prevent contamination.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Test bacterial isolates

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™)

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Spectrophotometer or densitometer

Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Prepare Mueller-Hinton Broth according to the manufacturer's instructions. After autoclaving and cooling, supplement with sterile-filtered stock solutions of Ca²⁺ and Mg²⁺ to achieve final concentrations of 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺. The final pH of the broth should be between 7.2 and 7.4 at room temperature.

Preparation of this compound Stock Solution
  • Accurately weigh a suitable amount of this compound analytical standard.

  • Calculate the volume of solvent required to create a stock solution of a known concentration (e.g., 1280 µg/mL). The choice of solvent will depend on the solubility of the this compound standard.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or below until use.

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a densitometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB) to get 1-2 x 10⁶ CFU/mL, followed by a further dilution in the plate.

Broth Microdilution Procedure
  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • In the first well of a row, add 50 µL of the appropriate this compound working solution (e.g., twice the highest desired final concentration).

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. This will create a range of this compound concentrations.

  • The eleventh well should contain only CAMHB and the inoculum (growth control), and the twelfth well should contain only uninoculated CAMHB (sterility control).

  • Inoculate each well (from 1 to 11) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • After incubation, place the microtiter plate on a reading apparatus.

  • Examine the sterility control well (well 12); it should be clear.

  • Examine the growth control well (well 11); it should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • Interpret the MIC value (in µg/mL) as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to the clinical breakpoints established by regulatory bodies like CLSI or EUCAST.

Data Presentation

Quality Control

It is imperative to test standard QC strains in parallel with clinical isolates. The resulting MIC for the QC strain must fall within the acceptable range specified by the standardizing body (e.g., CLSI).

Table 1: Example Quality Control Ranges for this compound

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™This compoundNote: Official CLSI/EUCAST QC ranges for this compound are not publicly available and must be obtained from the current official documentation.
Interpretation of MIC Values

The interpretation of MIC values is based on clinical breakpoints that correlate with the likelihood of therapeutic success.

Table 2: Example Clinical Breakpoints for this compound against Staphylococcus aureus

MIC (µg/mL)Interpretation
≤XSusceptible (S)
YIntermediate (I)
≥ZResistant (R)
Note: The values for X, Y, and Z are specific to the organism and are provided in official CLSI (e.g., VET01S) or EUCAST documents. This information was not available in the public domain at the time of this writing.

Mandatory Visualizations

Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_results Results prep_media Prepare Cation-Adjusted Mueller-Hinton Broth add_broth Dispense 50 µL Broth to All Wells prep_media->add_broth prep_ceph Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions of this compound prep_ceph->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with 50 µL Bacterial Suspension prep_inoculum->inoculate add_broth->serial_dilute serial_dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Logical Relationship for Result Interpretation

MIC_Interpretation cluster_interpretation Interpretation Categories mic_value Observed MIC Value (µg/mL) susceptible Susceptible (S) mic_value->susceptible MIC ≤ S Breakpoint intermediate Intermediate (I) mic_value->intermediate S < MIC < R resistant Resistant (R) mic_value->resistant MIC ≥ R Breakpoint breakpoint CLSI/EUCAST Clinical Breakpoints breakpoint->susceptible breakpoint->intermediate breakpoint->resistant

Caption: Logic for interpreting MIC values using clinical breakpoints.

References

Application Notes and Protocols: In Vitro Biofilm Formation Assay with Cephapirin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria from the host immune system and antimicrobial agents, making biofilm-associated infections a major challenge in clinical practice. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts. Staphylococcus aureus and Pseudomonas aeruginosa are two of the most common and clinically significant biofilm-forming pathogens.

Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, acts by inhibiting the synthesis of the bacterial cell wall. While effective against planktonic bacteria, its efficacy against bacterial biofilms is less understood. Sub-inhibitory concentrations of β-lactam antibiotics, the class to which this compound belongs, have been shown in some cases to paradoxically induce biofilm formation. Therefore, robust in vitro assays are crucial to evaluate the dose-dependent effects of this compound on biofilm formation and to determine its potential as an anti-biofilm agent.

These application notes provide a detailed protocol for conducting an in vitro biofilm formation assay to assess the efficacy of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The protocol is based on the widely used crystal violet staining method in a 96-well microtiter plate format, which allows for quantitative analysis of biofilm biomass.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data on the effect of this compound on bacterial biofilm formation. This data is intended to illustrate the expected outcomes from the described protocols. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while the Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration required to eradicate a mature biofilm.

Table 1: Effect of this compound on Staphylococcus aureus Biofilm Formation

This compound Concentration (µg/mL)Biofilm Biomass (OD570) - Mean ± SDPercent Inhibition (%)
0 (Control)1.25 ± 0.150
0.5 (Sub-MIC)1.42 ± 0.20-13.6 (Induction)
1 (MIC)0.98 ± 0.1221.6
20.65 ± 0.0948.0
40.32 ± 0.0574.4
80.15 ± 0.0388.0
160.08 ± 0.0293.6
32 (MBEC50)0.05 ± 0.0196.0
640.04 ± 0.0196.8
128 (MBEC90)0.03 ± 0.0197.6

Table 2: Effect of this compound on Pseudomonas aeruginosa Biofilm Formation

This compound Concentration (µg/mL)Biofilm Biomass (OD570) - Mean ± SDPercent Inhibition (%)
0 (Control)1.88 ± 0.220
8 (Sub-MIC)2.05 ± 0.25-9.0 (Induction)
16 (MIC)1.55 ± 0.1817.6
321.10 ± 0.1441.5
640.75 ± 0.1060.1
1280.42 ± 0.0677.7
2560.21 ± 0.0488.8
512 (MBEC50)0.10 ± 0.0394.7
10240.06 ± 0.0296.8
2048 (MBEC90)0.04 ± 0.0197.9

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Materials:

  • Bacterial strains (Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) for S. aureus

  • Luria-Bertani (LB) Broth for P. aeruginosa

  • This compound sodium salt

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into 5 mL of the appropriate broth and incubate overnight at 37°C with shaking.

  • Standardization of Inoculum: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Further dilute this suspension 1:100 in the appropriate broth to obtain a final inoculum of approximately 1.5 x 106 CFU/mL.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform two-fold serial dilutions in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the this compound dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (no turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 2: In Vitro Biofilm Formation Assay with this compound Treatment

Materials:

  • Bacterial strains (Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose for S. aureus

  • Luria-Bertani (LB) Broth for P. aeruginosa

  • This compound sodium salt

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

Procedure:

  • Bacterial Culture and Inoculum Preparation: Prepare and standardize the bacterial inoculum as described in Protocol 1 (steps 1 and 2).

  • Biofilm Formation and Treatment:

    • Add 100 µL of the standardized bacterial inoculum to each well of a 96-well plate.

    • Immediately add 100 µL of the desired this compound dilutions (prepared in the same broth) to the wells. Include a positive control (bacteria with broth only) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully aspirate the planktonic cells from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Be careful not to disturb the biofilm at the bottom of the wells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the plate three times with 200 µL of sterile water to remove excess stain.

  • Drying: Invert the plate and tap it gently on a paper towel to remove excess water. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15-20 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each this compound concentration compared to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow Experimental Workflow for Biofilm Assay cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification bacterial_culture Overnight Bacterial Culture standardize Standardize Inoculum (0.5 McFarland) bacterial_culture->standardize dilute Dilute to 1:100 standardize->dilute ceph_prep Prepare this compound Serial Dilutions plate_setup Plate Setup (96-well) add_bacteria Add Standardized Bacterial Suspension plate_setup->add_bacteria add_ceph Add this compound Dilutions plate_setup->add_ceph incubate Incubate (24-48h, 37°C) add_bacteria->incubate add_ceph->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_stain Wash Excess Stain stain_cv->wash_stain solubilize Solubilize with Acetic Acid wash_stain->solubilize read_od Read Absorbance (OD570) solubilize->read_od staph_pathway S. aureus Biofilm Regulation (SarA/Agr System) cluster_stress This compound Treatment cluster_regulation Regulatory Cascade cluster_biofilm Biofilm Formation This compound This compound cell_wall_stress Cell Wall Stress This compound->cell_wall_stress sarA SarA cell_wall_stress->sarA activates agr agr Quorum Sensing System sarA->agr activates icaADBC icaADBC Operon sarA->icaADBC activates icaR icaR (Repressor) agr->icaR represses icaR->icaADBC represses pia Polysaccharide Intercellular Adhesin (PIA) Synthesis icaADBC->pia biofilm Biofilm Formation pia->biofilm pseudo_pathway P. aeruginosa Alginate Production Pathway cluster_stress This compound Treatment cluster_regulation Regulatory Cascade cluster_biofilm Alginate Production This compound This compound cell_wall_stress Cell Wall Stress This compound->cell_wall_stress algU AlgU (σ22) cell_wall_stress->algU activates algR AlgR algU->algR activates algD algD Promoter algU->algD activates mucA MucA (Anti-sigma factor) mucA->algU inhibits algR->algD activates alginate Alginate Biosynthesis algD->alginate biofilm Mucoid Biofilm alginate->biofilm

Application Notes and Protocols for Cephapirin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Its stability is a critical factor that influences its therapeutic efficacy, safety, and shelf-life. Understanding the degradation kinetics and pathways of this compound under various storage conditions is paramount for the development of stable pharmaceutical formulations. These application notes provide a summary of this compound's stability under different storage conditions, detailed protocols for stability testing, and a discussion of its degradation pathways.

Data Presentation: this compound Stability Data

The stability of this compound is significantly influenced by factors such as temperature, pH, and the storage medium. The following tables summarize the available quantitative data on the stability of this compound under various conditions.

Table 1: Stability of this compound in Solutions

AnalyteStorage ConditionDurationSolvent/MediumStability/DegradationAnalytical Method
This compound22 ± 1°C3 daysBuffered Solution (Neutral pH)Half-life of 3 days[1]Not Specified
This compound63°C30 minutesMilk41.2% degradationNot Specified
This compoundpH 12.530 minutesAqueous Solution85% degradation[1]Not Specified
This compound SodiumFrozen (-20°C) for 14 days, then thawed24 hours post-thaw5% Dextrose or 0.9% NaClRetained at least 90% of initial potency[2]Spectrophotometry[2]
This compound SodiumRoom Temperature12 hoursReconstituted SolutionStableNot Specified
This compound SodiumRefrigerated (4°C)10 daysReconstituted SolutionStable[3]Not Specified

Table 2: Recommended Storage Conditions for this compound

FormulationStorage TemperatureRecommended Duration
This compound Sodium (Dry Powder)Room Temperature18 months[3]
Reconstituted this compound Sodium SolutionRoom Temperature12 hours[3]
Reconstituted this compound Sodium Solution4°C10 days[3]
Frozen Reconstituted this compound Sodium Solution-15°CUp to 60 days[3]

Experimental Protocols

A robust stability-indicating analytical method is essential for accurately assessing the degradation of this compound. The following protocol is based on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Protocol: Stability-Indicating UPLC-MS/MS Method for this compound

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS)

2. Chromatographic Conditions:

  • Column: XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size[4]

  • Mobile Phase A: 0.15% Formic Acid in Water[4]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.6 mL/min[4]

  • Column Temperature: 40°C[4]

  • Injection Volume: 10 µL

  • Gradient Program: A suitable gradient elution should be optimized to achieve adequate separation of this compound from its degradation products.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions for this compound:

    • Quantification: m/z 424.0 → 292.0

    • Qualification: m/z 424.0 → 320.0

4. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or water) and dilute to desired concentrations for calibration curves.

  • Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, subject this compound to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis (e.g., UV light). Neutralize the acid and base-stressed samples before analysis.

  • Stability Samples: Store this compound samples under the desired storage conditions (e.g., different temperatures and pH). At specified time points, withdraw aliquots, dilute with an appropriate solvent to a suitable concentration, and analyze.

5. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Stability Study

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_stability Stability Storage cluster_analysis Analysis prep_standard Prepare this compound Standard analytical_method UPLC-MS/MS Analysis prep_standard->analytical_method prep_samples Prepare this compound Samples in Test Matrix acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base oxidation Oxidation prep_samples->oxidation thermal Thermal Stress prep_samples->thermal photo Photolytic Stress prep_samples->photo storage_conditions Store samples at various Temperature & pH conditions prep_samples->storage_conditions acid->analytical_method Analyze stressed samples base->analytical_method Analyze stressed samples oxidation->analytical_method Analyze stressed samples thermal->analytical_method Analyze stressed samples photo->analytical_method Analyze stressed samples storage_conditions->analytical_method Analyze at time points data_analysis Data Analysis (Degradation Rate, Half-life) analytical_method->data_analysis

Caption: Workflow for a comprehensive this compound stability study.

Potential Degradation Pathways of this compound

Cephalosporins, including this compound, are known to degrade primarily through the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity. Other potential degradation pathways include the hydrolysis of the acetoxymethyl side chain and epimerization.

G cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound beta_lactam_hydrolysis β-Lactam Ring Hydrolysis This compound->beta_lactam_hydrolysis pH, Temp side_chain_hydrolysis Acetoxymethyl Side Chain Hydrolysis This compound->side_chain_hydrolysis pH, Temp epimerization Epimerization This compound->epimerization inactive_metabolites Inactive Metabolites (e.g., Desacetylthis compound, this compound Lactone) beta_lactam_hydrolysis->inactive_metabolites side_chain_hydrolysis->inactive_metabolites epimers Epimers epimerization->epimers

References

Troubleshooting & Optimization

Technical Support Center: Cephapirin Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Cephapirin resistance mechanisms in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Staphylococcus aureus?

A1: Staphylococcus aureus primarily employs two mechanisms to resist this compound, a first-generation cephalosporin (B10832234):

  • Enzymatic Degradation: Production of β-lactamase enzymes (penicillinases), encoded by the blaZ gene. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2][3][4] This was the original mechanism of resistance to β-lactam antibiotics in this organism.[4]

  • Target Modification: Acquisition and expression of a modified penicillin-binding protein, PBP2a, which is encoded by the mecA gene. PBP2a has a very low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in the presence of inhibitory concentrations of these drugs. This mechanism is the hallmark of methicillin-resistant S. aureus (MRSA).

Q2: My S. aureus isolate appears susceptible to this compound in vitro, but treatment fails. What could be the cause?

A2: This discrepancy can be due to the "inoculum effect," particularly in β-lactamase-producing strains. At a standard inoculum, the amount of β-lactamase produced may be insufficient to hydrolyze the antibiotic, leading to a susceptible result. However, at a higher bacterial load, as might be present in an infection, increased β-lactamase production can effectively inactivate this compound, leading to clinical failure. Strains with borderline or intermediate susceptibility to penicillinase-resistant penicillins often exhibit this behavior due to high levels of β-lactamase activity.

Q3: How can I differentiate between β-lactamase-mediated resistance and mecA-mediated resistance in my S. aureus isolates?

A3: Differentiating between these two mechanisms requires a combination of phenotypic and genotypic tests:

  • Phenotypic Tests:

    • β-lactamase Test: A rapid test using a chromogenic cephalosporin like nitrocefin (B1678963) can detect β-lactamase production. A positive result (color change) indicates the presence of the enzyme.

    • Cefoxitin (B1668866) Disk Diffusion: Cefoxitin is a potent inducer of mecA gene expression. Resistance to cefoxitin is a reliable surrogate marker for the presence of PBP2a and mecA-mediated resistance.

    • PBP2a Latex Agglutination: This immunoassay directly detects the presence of the PBP2a protein from isolated colonies.

  • Genotypic Test:

    • PCR for mecA and blaZ: Polymerase Chain Reaction (PCR) is the gold standard for detecting the presence of the mecA and blaZ genes, providing a definitive genetic basis for the resistance mechanism.

Q4: Are there other genes besides mecA that can confer similar resistance?

A4: Yes, homologs of the mecA gene, such as mecC, have been identified. The mecC gene also encodes a penicillin-binding protein (PBP2c) with low affinity for β-lactams. While less common than mecA, mecC-positive MRSA can be a cause of resistance.

Troubleshooting Experimental Results

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound.

Possible Cause Troubleshooting Step
Inoculum variation Ensure strict adherence to standardized inoculum preparation (e.g., 0.5 McFarland standard) for all experiments.
Incubation conditions Verify that incubation temperature (35°C ± 2°C) and duration (16-20 hours) are consistent. For detecting hetero-resistance, incubation at 30°C may be necessary.
Media composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution to ensure accurate MIC values.
Heteroresistance Some MRSA strains exhibit heteroresistance, where only a subpopulation of cells expresses high-level resistance. This can lead to the appearance of skip wells or a light haze of growth at concentrations above the apparent MIC. Plating the culture on selective agar (B569324) can help confirm the presence of a resistant subpopulation.

Issue 2: Negative mecA PCR but Phenotypic Resistance to Oxacillin/Cefoxitin.

Possible Cause Troubleshooting Step
Presence of mecC Perform PCR for the mecC gene, a known homolog of mecA.
Hyperproduction of β-lactamase A very high level of β-lactamase production can sometimes lead to borderline or low-level resistance to oxacillin. Confirm with a quantitative β-lactamase assay.
Mutations in other PBP genes In rare cases, mutations in the native PBP genes can reduce their affinity for β-lactam antibiotics. This is a less common mechanism in S. aureus.
PCR Inhibition Run an internal control with your PCR to rule out the presence of inhibitors in your DNA extract.

Quantitative Data Summary

Table 1: this compound MIC Values for Susceptible and Resistant S. aureus Strains.

Strain TypeResistance MechanismTypical this compound MIC (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)None or low-level β-lactamase≤ 2
β-lactamase producing MSSAblaZ gene4 to >128 (highly variable and inoculum-dependent)
Methicillin-Resistant S. aureus (MRSA)mecA gene (PBP2a)≥ 32

Note: MIC values can vary based on the specific strain and testing methodology.

Experimental Protocols

Protocol 1: Nitrocefin Test for β-Lactamase Production

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when its β-lactam ring is hydrolyzed by a β-lactamase.

Methodology:

  • Rehydrate a nitrocefin disk with a drop of sterile deionized water.

  • Using a sterile loop, smear several colonies of the S. aureus isolate onto the disk.

  • Observe for a color change.

  • Positive Result: A rapid color change to red/pink within 10 minutes indicates β-lactamase production.

  • Negative Result: No color change after 1 hour.

Protocol 2: PCR for Detection of the mecA Gene

Principle: This protocol uses PCR to amplify a specific internal fragment of the mecA gene, confirming its presence in the bacterial genome.

Methodology:

  • DNA Extraction: Extract genomic DNA from an overnight culture of S. aureus using a commercial kit or a standard lysis protocol (e.g., lysostaphin (B13392391) treatment).

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and mecA-specific primers.

    • Example Primers: (Note: Primer sequences should be verified from current literature)

      • mecA-F: 5'-GTAGAAATGACTGAACGTCCG-3'

      • mecA-R: 5'-CCAATTCCACATTGTTTCGGT-3'

    • Add the extracted DNA to the master mix.

    • Perform PCR with the following cycling conditions (example):

      • Initial denaturation: 94°C for 5 minutes.

      • 30 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 55°C for 30 seconds.

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 7 minutes.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5% agarose (B213101) gel.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).

    • Positive Result: A band of the expected size for the mecA amplicon. Include positive and negative controls in every run.

Visualizations

ResistanceMechanisms cluster_antibiotic This compound Action cluster_resistance Resistance Mechanisms This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Wall Cell Wall Synthesis PBP->Wall Catalyzes BlaZ β-lactamase (blaZ gene) BlaZ->this compound Hydrolyzes MecA PBP2a (mecA gene) MecA->Wall Bypasses Inhibition

Caption: Overview of this compound action and S. aureus resistance mechanisms.

TroubleshootingFlowchart Start This compound Resistant S. aureus Isolate Nitrocefin Perform Nitrocefin Test Start->Nitrocefin Cefoxitin Perform Cefoxitin Disk Diffusion Test Nitrocefin->Cefoxitin Positive Nitrocefin->Cefoxitin Negative mecA_PCR Perform mecA PCR Cefoxitin->mecA_PCR Resistant Result_BlaZ β-lactamase Mediated Resistance Cefoxitin->Result_BlaZ Susceptible Result_MecA mecA Mediated Resistance (MRSA) mecA_PCR->Result_MecA Positive Result_Investigate Investigate Further (e.g., mecC, PBP mutations) mecA_PCR->Result_Investigate Negative

Caption: Workflow for differentiating this compound resistance mechanisms.

References

Technical Support Center: Overcoming Cephapirin Treatment Failure in Bovine Mastitis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cephapirin treatment failure in bovine mastitis experiments.

Troubleshooting Guides

Issue 1: Sub-optimal this compound efficacy in in vivo mastitis models.

Possible Cause & Troubleshooting Steps:

  • Inadequate Drug Distribution: In cases of moderate to severe mastitis, udder edema and blocked milk ducts can prevent even distribution of intramammary infused this compound.

    • Recommendation: Ensure complete milking of the udder before infusion. Gently massage the teat canal and udder post-infusion to facilitate drug dispersion. For severe cases, consider concurrent systemic antibiotic therapy.

  • Pathogen Resistance: The causative agent may have inherent or acquired resistance to this compound.

    • Recommendation: Perform antimicrobial susceptibility testing (AST) on isolates pre- and post-treatment to confirm susceptibility.[1] Refer to the Experimental Protocols section for AST methodologies.

  • Biofilm Formation: Staphylococcus aureus, a common mastitis pathogen, can form biofilms that are inherently resistant to antibiotics.

    • Recommendation: Investigate biofilm-forming capacity of the isolate. Consider treatment protocols that include agents with anti-biofilm properties.

Issue 2: Discrepancy between in vitro susceptibility and in vivo treatment outcome.

Possible Cause & Troubleshooting Steps:

  • Intracellular Bacteria: Staphylococcus aureus can survive within mammary epithelial cells and neutrophils, where this compound may not reach effective concentrations.

    • Recommendation: Utilize an experimental model, such as a mouse mastitis model, that allows for the evaluation of drug efficacy against both intracellular and extracellular bacteria.

  • Host Factors: Individual cow factors such as parity, stage of lactation, and immune status can influence treatment outcome.

    • Recommendation: Standardize these factors across experimental groups as much as possible. In clinical trials, record these variables for inclusion in statistical analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in bovine mastitis pathogens?

A1: The primary mechanisms of resistance to this compound, a first-generation cephalosporin, are:

  • Enzymatic Degradation: Production of β-lactamase enzymes, encoded by genes like blaZ, which hydrolyze the β-lactam ring of this compound, inactivating the antibiotic.[2][3][4]

  • Target Site Modification: Alterations in penicillin-binding proteins (PBPs), the target of β-lactam antibiotics. The mecA gene, for example, encodes for a modified PBP (PBP2a) that has a low affinity for β-lactams.

Q2: What is the reported prevalence of this compound resistance in key mastitis pathogens like Staphylococcus aureus?

A2: The prevalence of resistance varies geographically and over time. However, resistance to penicillin, a related β-lactam, is high in S. aureus isolates from bovine mastitis, with some studies reporting rates from 45.1% to over 90%. Resistance to first-generation cephalosporins like cephalothin (B1668815) (often used as a proxy for this compound in susceptibility testing) is generally lower but is an emerging concern.

Q3: Are there established experimental models to study this compound treatment failure?

A3: Yes, both murine and bovine models are utilized.

  • Mouse Mastitis Model: Useful for initial screening of new antimicrobial compounds and studying the efficacy against both intracellular and extracellular pathogens.

  • Bovine Experimental Mastitis Model: Considered the gold standard for evaluating the efficacy of intramammary antimicrobial preparations. This can be induced by intramammary infusion or teat dipping with a known pathogen strain.

Q4: What are some alternative therapeutic strategies when this compound treatment fails?

A4: Several alternative strategies are being investigated due to increasing antimicrobial resistance:

  • Bacteriophage Therapy: The use of viruses that specifically infect and kill bacteria.

  • Phytotherapy: The use of plant extracts with antimicrobial and anti-inflammatory properties.

  • Combination Therapy: Combining this compound with other antimicrobials or resistance inhibitors. For example, a combination of kanamycin (B1662678) and cefalexin (another first-generation cephalosporin) has been evaluated.

  • Newer Generation Cephalosporins: While third-generation cephalosporins like Ceftiofur may be effective against some this compound-resistant isolates, their use should be guided by susceptibility testing to prevent further resistance development.

Data Presentation

Table 1: Comparative Efficacy of this compound in Clinical Trials for Bovine Mastitis

PathogenTreatment ProtocolBacteriological Cure Rate (%)Comparator/ControlComparator Cure Rate (%)Reference
Staphylococcus aureus (chronic)5-day extended therapy with this compound25.8%Untreated Control3.3%
Gram-positive pathogensThis compound (2 infusions)Not specified, but non-inferior to CeftiofurCeftiofur (5-day therapy)Not specified
Gram-negative pathogensThis compound (2 infusions)Significantly lower than CeftiofurCeftiofur (5-day therapy)Not specified
Non-severe clinical mastitisThis compound + Prednisolone (4 infusions)68%Tetracycline + Neomycin + Bacitracin + Prednisolone73%
Subclinical mastitis pathogensThis compoundDid not differ significantly from untreatedUntreated Control65%

Table 2: Prevalence of Resistance to Beta-Lactam Antibiotics in Staphylococcus aureus from Bovine Mastitis

AntibioticRegion/CountryPrevalence of Resistance (%)Reference
PenicillinGlobal (meta-analysis)45.1%
PenicillinBritish Columbia, Canada (2013-2024)46.6%
AmpicillinBritish Columbia, Canada (2013-2024)42.1%
Beta-lactams (general)China (meta-analysis)50.68%
Beta-lactams (general)Ethiopia68%
CephalothinGlobal (meta-analysis)1.5%
CeftiofurGlobal (meta-analysis)2.0%

Experimental Protocols

1. Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is used to qualitatively assess the susceptibility of a bacterial isolate to a panel of antibiotics.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

  • Application of Antibiotic Disks:

    • Aseptically dispense antibiotic-impregnated disks onto the surface of the inoculated agar plate. For this compound susceptibility, a 30 µg Cephalothin disk is often used as a class representative.

    • Ensure disks are placed at least 24 mm apart and are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.

    • Compare the measured zone diameter to the interpretive criteria provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

2. Induction of Experimental Staphylococcus aureus Mastitis in Dairy Cows

This protocol describes a method to induce mastitis for the evaluation of therapeutic agents.

  • Animal Selection:

    • Select healthy lactating dairy cows with no history of clinical mastitis and with low somatic cell counts.

    • Confirm that all quarters are free of intramammary infection by culturing milk samples prior to the experiment.

  • Inoculum Preparation:

    • Grow a well-characterized S. aureus strain known to cause mastitis in a suitable broth medium.

    • Wash and resuspend the bacterial cells in sterile saline to a predetermined concentration (e.g., 10⁴ CFU in 2 mL of saline).

  • Induction of Mastitis:

    • Following a complete milking, clean and disinfect the teat ends.

    • Infuse the prepared inoculum into the designated udder quarters via the teat canal using a sterile syringe and cannula.

  • Confirmation of Infection:

    • Monitor the cows for clinical signs of mastitis (e.g., udder swelling, abnormal milk).

    • Collect milk samples at regular intervals post-challenge for bacteriological culture and somatic cell count analysis to confirm the establishment of an intramammary infection.

3. PCR for Detection of blaZ and mecA Resistance Genes in Staphylococcus aureus

This protocol outlines the steps for the molecular identification of key resistance genes.

  • DNA Extraction:

    • Isolate genomic DNA from S. aureus colonies grown on an appropriate medium using a commercial DNA extraction kit or a standard enzymatic lysis and purification method.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the blaZ and mecA genes.

    • Add the extracted genomic DNA to the master mix.

    • Perform PCR using a thermal cycler with the following general conditions (specific annealing temperatures will vary based on the primers used):

      • Initial denaturation: 95°C for 5 minutes.

      • 30 cycles of:

        • Denaturation: 95°C for 1 minute.

        • Annealing: 50-55°C for 30-45 seconds.

        • Extension: 72°C for 45-90 seconds.

      • Final extension: 72°C for 10 minutes.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose (B213101) gel stained with an appropriate DNA-binding dye.

    • Visualize the DNA bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target genes.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Mechanisms of Resistance This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Essential for Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Inhibition leads to blaZ gene blaZ gene Beta-lactamase Beta-lactamase blaZ gene->Beta-lactamase Encodes Cephapirin_res This compound Beta-lactamase->Cephapirin_res Inactivates mecA gene mecA gene PBP2a Altered PBP (PBP2a) mecA gene->PBP2a Encodes Cephapirin_res->PBP2a Low binding affinity

Caption: this compound's mechanism of action and bacterial resistance pathways.

G Start Start TreatmentFailure This compound Treatment Failure Observed Start->TreatmentFailure Sample Collect Milk Sample for Culture TreatmentFailure->Sample AST Perform Antimicrobial Susceptibility Testing (AST) Sample->AST Susceptible Isolate is Susceptible AST->Susceptible Resistant Isolate is Resistant AST->Resistant CheckProtocol Review Treatment Protocol (Dosage, Duration, Administration) Susceptible->CheckProtocol ConsiderAlternatives Consider Alternative Treatments Resistant->ConsiderAlternatives MolecularTest Perform Molecular Testing (e.g., PCR for blaZ/mecA) Resistant->MolecularTest End End CheckProtocol->End ConsiderAlternatives->End MolecularTest->ConsiderAlternatives

Caption: Troubleshooting workflow for this compound treatment failure.

G cluster_pathogen Pathogen-Related Factors cluster_host Host-Related Factors cluster_treatment Treatment-Related Factors TreatmentFailure This compound Treatment Failure Resistance Antimicrobial Resistance (blaZ, mecA) TreatmentFailure->Resistance Biofilm Biofilm Formation TreatmentFailure->Biofilm Intracellular Intracellular Survival TreatmentFailure->Intracellular Immunity Impaired Immune Response TreatmentFailure->Immunity Pathology Udder Pathology (Edema, Fibrosis) TreatmentFailure->Pathology Dosage Inadequate Dosage or Duration TreatmentFailure->Dosage Administration Poor Drug Distribution TreatmentFailure->Administration

Caption: Factors contributing to this compound treatment failure in bovine mastitis.

References

Technical Support Center: Optimizing Cephapirin Dosage for Intramammary Infusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Cephapirin (B1668819) dosage in intramammary infusion experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a first-generation cephalosporin (B10832234) antibiotic. Its bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][2]

Q2: What are the common formulations of this compound for intramammary infusion and their typical dosages?

A2: There are two primary formulations used for intramammary infusion:

  • This compound Sodium: Used for treating mastitis in lactating cows. A common dosage is 200 mg of this compound activity in a stable peanut oil gel, administered in a 10 mL disposable syringe.[3] The treatment is typically repeated once after 12 hours.[3]

  • This compound Benzathine: A long-acting formulation for use in dry cows. A standard dose is 300 mg of this compound activity in a stable peanut oil gel, administered in a 10 mL disposable syringe at the time of drying off.[4]

Q3: What are the primary bacterial resistance mechanisms to this compound?

A3: The main mechanisms of resistance to this compound, a beta-lactam antibiotic, in pathogens like Staphylococcus aureus include:

  • Enzymatic Degradation: Production of β-lactamase enzymes (encoded by the blaZ gene) that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[5][6]

  • Target Modification: Acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a). PBP2a has a low affinity for beta-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in the presence of the drug.[3][5][7] The expression of mecA is regulated by the MecR1-MecI signal transduction pathway.[3]

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.

Potential Cause Troubleshooting Step
Inconsistent Inoculum PreparationEnsure a standardized inoculum is prepared from well-isolated bacterial colonies. The turbidity of the bacterial suspension should be adjusted to a 0.5 McFarland standard.
Contamination of Bacterial CultureAlways use aseptic techniques and work in a sterile environment. Visually inspect cultures for any signs of contamination before use.
Improper Incubation ConditionsIncubate plates or tubes at the recommended temperature and duration for the specific pathogen. Ensure correct atmospheric conditions are maintained.

Issue 2: Low bacteriological cure rate despite in-vitro susceptibility to this compound.

Potential Cause Troubleshooting Step
Biofilm FormationThe pathogen may be forming a biofilm within the udder, which can protect it from the antibiotic. Consider investigating the anti-biofilm properties of this compound in combination with other agents.
Intracellular BacteriaPathogens like S. aureus can survive within host cells where antibiotic concentrations may be insufficient. Consider drug delivery systems that can enhance intracellular drug concentration.[8]
Host FactorsThe cow's immune status and the presence of udder pathology can significantly influence treatment outcomes.
Suboptimal PharmacokineticsThe distribution and concentration of this compound within the udder may not be optimal in all cases.

Issue 3: Unexpected results in a checkerboard assay for synergy testing with this compound.

Potential Cause Troubleshooting Step
Incorrect Calculation of Fractional Inhibitory Concentration (FIC) IndexA Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is generally considered synergistic.[8] Ensure results are compared against appropriate controls and that proper statistical analyses are applied.[8]
Pipetting ErrorsSmall errors in serial dilutions can lead to inaccurate results. Use calibrated pipettes and be meticulous with technique.
Compound PrecipitationIf the compounds precipitate when combined, it can be falsely interpreted as antagonism. Check the solubility of the compounds in the test medium.[9]

Data Presentation

Table 1: Bacteriological Cure Rates of Different this compound Treatment Regimens for Bovine Mastitis

Treatment RegimenPathogenCure Rate (%)
This compound (Untreated Control)All Pathogens65%[10]
This compoundAll Pathogens68%[10]
This compound Sodium (200 mg, 2 doses)S. aureus25-75% (at dry-off)
This compound Benzathine (300 mg, 1 dose at dry-off)Experimentally induced S. aureus100%
Extended Therapy (200 mg/quarter, twice daily for 5 days)S. aureusCure rates are expected to be higher than standard therapy.

Table 2: In Vitro Susceptibility (MIC in µg/mL) of Gram-Positive Mastitis Pathogens to this compound

PathogenMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus0.51
Streptococcus agalactiae0.1250.25
Streptococcus dysgalactiae0.1250.25
Streptococcus uberis0.250.5

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested bacterial isolates are inhibited, respectively.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a bacterial isolate.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plate:

    • Use a 96-well microtiter plate.

    • Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Inoculation:

    • Add the diluted bacterial suspension to each well.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Checkerboard Microdilution Assay for Synergy Testing

This method is used to assess the synergistic effect of this compound with another compound.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound (Drug A) and the second compound (Drug B) at concentrations higher than the final desired concentrations.

    • Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Plate Setup:

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.

    • Create serial dilutions of Drug A along the rows and Drug B along the columns.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours).[11]

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of drug in combination / MIC of drug alone.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[12]

Mandatory Visualization

Experimental_Workflow_MIC start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate Prepare 96-well Plate (Serial Dilutions of this compound) prep_plate->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Technical Support Center: Cephapirin Detection in Milk Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection of Cephapirin (B1668819) in milk samples.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpectedly high this compound residue levels in milk?

A1: Unexpectedly high residues of this compound can stem from several factors related to animal treatment and physiology. These include:

  • Extra-label drug use: Administering the drug in a manner not specified on the label, such as increased dosage or extended duration of treatment.[1][2]

  • Failure to observe withdrawal times: Not adhering to the recommended period for milk discard after the last treatment. It has been observed that some cows treated with this compound for mastitis still tested positive for residues 48 hours after the recommended milk discard time.[1][2][3][4] In some cases, 35% of cows treated with this compound for mastitis still had detectable residues at the end of the labeled withholding time.[2][3][4]

  • Individual animal variation: Factors such as the cow's health, metabolism, and milk production level can influence drug clearance rates.

  • Improper administration: Incorrect application of intramammary infusions can lead to prolonged drug retention.

  • Poor record-keeping: Inaccurate or incomplete treatment records can lead to milking treated cows too soon.[1][2]

Q2: Can this compound metabolites in milk affect test results?

A2: Yes, the presence of this compound metabolites can impact the results of residue detection tests. The primary metabolite, desacetylthis compound, is a major residue in milk and can persist for about as long as the parent drug.[5][6] Some analytical methods and rapid test kits may have varying sensitivity to these metabolites, potentially leading to results that differ from methods that only detect the parent this compound.[5][6] Other identified compounds in milk include this compound lactone and hydrolyzed this compound.[6][7]

Q3: What are the acceptable levels of this compound in milk?

A3: Regulatory agencies establish maximum residue limits (MRLs) or tolerance levels for antibiotic residues in milk to ensure food safety. In the United States, the FDA has set the tolerance level for this compound in milk at 20 parts per billion (ppb).[8]

Q4: How does the composition of milk affect this compound detection?

A4: The physicochemical properties of milk can influence the solubility and stability of this compound. Factors such as fat content, protein levels, and pH can impact the drug's partitioning and interaction with milk components.[9] For instance, the solubility of this compound sodium is influenced by temperature, with increased solubility observed at 38°C compared to room temperature.[9]

Troubleshooting Guides

Issue 1: Unexpected Positive Results

If you are encountering unexpected positive results for this compound in your milk samples, consider the following troubleshooting steps.

Troubleshooting Workflow for Unexpected Positive Results

G start Start: Unexpected Positive Result check_treatment_records Verify Treatment Records (Dosage, Withdrawal Period) start->check_treatment_records review_sampling Review Sample Collection & Handling Procedures check_treatment_records->review_sampling Records Accurate confirm_with_alternative Confirm with an Alternative Test Method review_sampling->confirm_with_alternative Procedures Correct investigate_false_positives Investigate Potential False Positives confirm_with_alternative->investigate_false_positives Result Still Positive contact_support Contact Technical Support investigate_false_positives->contact_support No Obvious Cause

A troubleshooting workflow for unexpected positive this compound results.

Step-by-step guide:

  • Verify Treatment Records: Cross-reference your sample information with animal treatment records. Confirm the dosage administered and that the proper milk withdrawal period was observed.[1][2] Some studies have shown that residues can persist beyond the recommended withholding time.[2][3][4]

  • Review Sample Collection and Handling: Ensure that samples were collected and stored correctly. Contamination during collection or improper storage temperatures can potentially affect the integrity of the sample.

  • Confirm with an Alternative Test Method: Use a different detection method, preferably a confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to verify the initial result.[5][6] Different on-farm tests can also yield different results.[2]

  • Investigate Potential False Positives: Certain factors can lead to false-positive results. For instance, some on-farm screening tests have been reported to produce false positives in milk from cows with clinical mastitis even before treatment.[2][4] While more commonly associated with penicillin tests, the diet of the animal, such as the inclusion of citrus pulp, has been linked to false positives in some antibiotic tests.[10]

Issue 2: Inconsistent or Non-Reproducible Results

Inconsistent results can be a significant challenge. Follow these steps to identify the source of the variability.

Logical Flow for Addressing Inconsistent Results

G start Start: Inconsistent Results check_protocol Review Experimental Protocol Adherence start->check_protocol examine_reagents Examine Reagent Preparation & Storage check_protocol->examine_reagents Protocol Followed calibrate_instrument Calibrate and Verify Instrument Performance examine_reagents->calibrate_instrument Reagents OK evaluate_matrix Evaluate Milk Matrix Effects calibrate_instrument->evaluate_matrix Instrument Calibrated root_cause_identified Root Cause Identified evaluate_matrix->root_cause_identified Matrix Effects Assessed

A logical flow for troubleshooting inconsistent this compound detection.

Step-by-step guide:

  • Review Experimental Protocol Adherence: Meticulously review the experimental protocol to ensure all steps were followed precisely. Pay close attention to incubation times, temperatures, and volumes.

  • Examine Reagent Preparation and Storage: Incorrect preparation or degradation of reagents can lead to variable results. Ensure that all solutions were prepared correctly and stored at the recommended temperatures. The stability of this compound can be affected by temperature.[11]

  • Calibrate and Verify Instrument Performance: If using an instrument-based detection method, verify its performance by running calibration standards and quality control samples.

  • Evaluate Milk Matrix Effects: The composition of milk can vary between animals and at different stages of lactation. These differences can sometimes interfere with the assay. Consider performing a spike and recovery experiment to assess matrix effects.

Data Presentation

Table 1: Detection Limits and Performance of Various this compound Test Methods

Test MethodClaimed Minimum Detection Limit (ppb)Performance Notes
Delvotest P5Can detect multiple antibiotics, including this compound.[8]
Penzyme TestNot SpecifiedShowed some false positives in cows with clinical mastitis.[2]
Spot Test5Sensitive to ß-lactams including this compound.[12]
IDEXX Snap TestNot SpecifiedEffectively detects this compound residues in reconstituted powdered milk.[13]
LC-MS/MS~1 ng/mL (1 ppb)Highly sensitive and specific; can identify metabolites.[5][6]
HPLC-UV20A quantitative method with good recovery.[14][15]

Table 2: Regulatory Limits for this compound in Milk

Regulatory BodyJurisdictionMaximum Residue Limit (MRL) / Tolerance
FDAUnited States20 ppb[8]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-UV Analysis

This protocol is a summary of a method developed for the quantitative determination of this compound residues in milk.[14][15]

Workflow for HPLC-UV Sample Preparation

G start Start: Milk Sample dilute_milk Dilute Milk start->dilute_milk c18_adsorption Pass Through C18 Cartridge (this compound Adsorbs) dilute_milk->c18_adsorption wash_interferences Wash with Water & Methylene (B1212753) Chloride c18_adsorption->wash_interferences elute_this compound Elute this compound with Methanol-Acetonitrile wash_interferences->elute_this compound dry_residue Dry Residue elute_this compound->dry_residue reconstitute Reconstitute in Mobile Phase dry_residue->reconstitute inject_hplc Inject into HPLC reconstitute->inject_hplc

A workflow for preparing milk samples for HPLC-UV analysis of this compound.

Methodology:

  • Dilution: Dilute the milk sample.

  • Solid-Phase Extraction (SPE):

    • Pass the diluted milk through a C18 cartridge to adsorb the this compound.

    • Wash the cartridge with water and methylene chloride to remove interfering substances.

    • Elute the this compound residues from the cartridge using a mixture of methanol (B129727) and acetonitrile (B52724) (25:75).[14][15]

  • Drying and Reconstitution:

    • Dry the eluate to obtain the residue.

    • Dissolve the residue in the mobile phase for injection into the HPLC system.[14][15]

  • HPLC Analysis:

    • Column: Ultrasphere-ODS column with an RP-18 guard column.

    • Mobile Phase: 85% sodium acetate (B1210297) (0.01M) and 15% methanol-acetonitrile (25:75).

    • Detection: UV detector at 254 nm.

    • Flow Rate: 1 mL/min.[14][15]

This method has a reported sensitivity of 20 ppb or less with a recovery of 61-80%.[14][15]

References

Technical Support Center: Matrix Effect in LC-MS/MS Analysis of Cephapirin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the matrix effect during the LC-MS/MS analysis of Cephapirin.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in the context of LC-MS/MS analysis of this compound?

A1: The matrix effect is the alteration of the ionization efficiency of this compound by co-eluting endogenous components from the sample matrix (e.g., plasma, milk, urine, feces). This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the common causes of matrix effects in this compound analysis?

A2: The primary causes of matrix effects are co-eluting compounds from the biological matrix that interfere with the ionization process in the mass spectrometer's ion source. These interfering components can include phospholipids, salts, proteins, and other endogenous or exogenous substances present in the sample. For this compound, which is often analyzed in complex matrices like milk, urine, and feces, the likelihood of encountering significant matrix effects is high.

Q3: How can I determine if my this compound analysis is affected by the matrix effect?

A3: The presence of a matrix effect can be qualitatively and quantitatively assessed. A common quantitative method is the post-extraction spike experiment. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix. A significant difference between these signals indicates the presence of ion suppression or enhancement. Another approach is to compare the slope of a calibration curve prepared in a pure solvent with that of a curve prepared in the extracted matrix.

Q4: What is ion suppression and how does it affect my results?

A4: Ion suppression is a common manifestation of the matrix effect where co-eluting matrix components hinder the ionization of this compound in the MS source. This leads to a decreased instrument response, which can result in the underestimation of the true concentration of this compound in the sample, reduced sensitivity, and poor reproducibility. In the analysis of this compound in bovine feces and urine, negative matrix effects of -29% and -20% have been reported, indicating significant ion suppression.

Q5: Is a stable isotope-labeled internal standard available for this compound?

A5: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. However, the use of a structurally similar stable isotope-labeled internal standard is a common and effective strategy to compensate for matrix effects. For the analysis of cephalosporins, Ceftiofur-d3 is a commercially available option that can be considered as a suitable alternative internal standard.[1][2]

Troubleshooting Guide

Problem: Low or inconsistent signal intensity for this compound in sample replicates.

Possible Cause Troubleshooting Step
Significant Ion Suppression Perform a post-extraction spike experiment to quantify the extent of the matrix effect. Optimize the sample preparation procedure to remove interfering components. Consider using Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., Oasis HLB).
Poor Chromatographic Separation Modify the LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
Suboptimal Ion Source Parameters Optimize ion source parameters (e.g., gas flows, temperature, and voltages) to maximize the this compound signal and minimize the influence of matrix components.

Problem: Poor accuracy and precision in quality control (QC) samples.

Possible Cause Troubleshooting Step
Variable Matrix Effects Between Samples The use of a suitable internal standard is crucial. If a stable isotope-labeled standard is not available, a structural analog can be used, but its ability to track and compensate for the matrix effect on this compound must be thoroughly validated.
Inadequate Sample Cleanup Re-evaluate and optimize the sample extraction and cleanup procedure. Techniques like liquid-liquid extraction (LLE) or more selective SPE cartridges may provide cleaner extracts.
Calibration Strategy Employ matrix-matched calibration standards. This involves preparing the calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix of the unknown samples as closely as possible.

Quantitative Data Summary

The following table summarizes the reported matrix effects for this compound in different biological matrices. A negative value indicates ion suppression.

Matrix Matrix Effect (%) Reference
Bovine Feces-29[1]
Bovine Urine-20[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative determination of the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound analytical standard into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (known to be free of this compound) using your validated sample preparation method. Spike the this compound analytical standard into the final, dried, and reconstituted extract at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound analytical standard into the blank matrix before the extraction process begins, at the same concentrations as Set A. This set is used to determine recovery.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = ((Peak Area of Set B) / (Peak Area of Set A)) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate the Recovery (%) using the following formula:

    • Recovery (%) = ((Peak Area of Set C) / (Peak Area of Set B)) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for cleaning up biological samples for this compound analysis.

  • Sample Pre-treatment: Depending on the matrix, dilute the sample with a suitable buffer. For milk samples, a dilution with a phosphate (B84403) buffer (e.g., 50mM, pH 8.5) may be necessary.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with ultrapure water followed by a weak organic solvent (e.g., 10% methanol) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a suitable organic solvent, such as methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase or a suitable solvent for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation Sample Biological Sample (e.g., Milk, Urine) Pretreatment Pre-treatment (e.g., Dilution, Centrifugation) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Pretreatment->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation FinalExtract Final Extract for Analysis Evaporation->FinalExtract LCMS LC-MS/MS System FinalExtract->LCMS Data Data Acquisition LCMS->Data Quantification Quantification Data->Quantification Comparison Compare with Neat Standard Quantification->Comparison Result Assess Ion Suppression/ Enhancement Comparison->Result

Caption: Workflow for sample preparation, LC-MS/MS analysis, and evaluation of the matrix effect for this compound.

TroubleshootingLogic Start Inconsistent/Low Signal for this compound CheckMatrixEffect Perform Post-Extraction Spike Experiment Start->CheckMatrixEffect SignificantEffect Matrix Effect > 15%? CheckMatrixEffect->SignificantEffect OptimizeSamplePrep Optimize Sample Prep (e.g., SPE, LLE) SignificantEffect->OptimizeSamplePrep Yes NoSignificantEffect Check Instrument Performance SignificantEffect->NoSignificantEffect No OptimizeLC Optimize LC Method (Gradient, Column) OptimizeSamplePrep->OptimizeLC UseIS Use Appropriate Internal Standard (e.g., Ceftiofur-d3) OptimizeLC->UseIS Revalidate Re-validate Method UseIS->Revalidate

Caption: Decision tree for troubleshooting low and inconsistent signals in this compound LC-MS/MS analysis.

References

Technical Support Center: Analysis of Cephapirin and its Degradation Products in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of Cephapirin (B1668819) and its degradation products in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should be looking for in biological samples?

A1: The primary and most commonly reported metabolite of this compound in various biological matrices, including milk, tissues, and plasma, is desacetylthis compound (B1204039) .[1][2][3][4][5] This metabolite is microbiologically active.[5] Other identified degradation products, which may form during storage or extraction, include This compound lactone , hydrolyzed this compound , and a reduced this compound lactone .[1][6] In kidney tissue, under certain analytical conditions, this compound can degrade to PTA .[7]

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the identification and quantification of this compound and its degradation products due to its high sensitivity and selectivity.[1][6] Specifically, techniques like LC-ToF/MS (Time-of-Flight) can be used for identifying unknown degradation products, while LC-QqQ/MS (Triple Quadrupole) is well-suited for quantification.[7] High-performance liquid chromatography (HPLC) with UV detection is also used, but it may be less sensitive and specific compared to LC-MS/MS.[8][9]

Q3: How stable is this compound in biological matrices during sample collection and storage?

A3: this compound is known to be unstable under certain conditions. It can degrade at elevated temperatures and in alkaline or acidic solutions, which can occur during sample preparation.[10][11] this compound and its primary metabolite, desacetylthis compound, can degrade during storage.[1] For long-term stability, it is recommended to store plasma samples at -80°C.[12] Reconstituted solutions of this compound sodium may be stable for up to 60 days at -15°C.[3]

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound from the Sample Matrix

Possible Cause 1: Degradation during sample preparation.

  • Troubleshooting: this compound degrades rapidly in alkaline environments.[10][11] Avoid using strongly alkaline solutions during your extraction and solid-phase extraction (SPE) clean-up steps.[11] If your protocol requires a pH adjustment, use buffers to maintain a neutral or slightly acidic pH.

Possible Cause 2: Inefficient extraction from the matrix.

  • Troubleshooting: The choice of extraction solvent is critical. For instance, in fecal samples, a mixture of methanol (B129727) and phosphate (B84403) buffer has been shown to improve recovery compared to phosphate buffer alone.[13] Optimization of the extraction solvent system for your specific matrix is recommended.

Possible Cause 3: Instability at room temperature.

  • Troubleshooting: Minimize the time samples are kept at room temperature during processing.[12] Whenever possible, perform extraction and processing steps on ice or in a cooled environment.

Issue 2: Inconsistent Quantification Results

Possible Cause 1: Co-elution of matrix components.

  • Troubleshooting: Biological matrices are complex and can cause ion suppression or enhancement in LC-MS/MS analysis.[14] An effective clean-up step, such as solid-phase extraction (SPE), is crucial to remove interfering substances.[7] Develop a robust SPE protocol tailored to your specific matrix.

Possible Cause 2: Degradation of analytical standards.

  • Troubleshooting: Prepare fresh calibration standards for each analytical run.[14] If storing stock solutions, validate their stability over time at the chosen storage temperature.

Possible Cause 3: Conversion of this compound to desacetylthis compound during analysis.

  • Troubleshooting: The analytical method should be able to separate and quantify both this compound and desacetylthis compound.[1][5] Ensure your chromatographic method has sufficient resolution to distinguish between the parent drug and its primary metabolite.

Experimental Protocols

Sample Preparation Workflow for this compound Analysis in Bovine Milk

This is a generalized workflow based on common practices. Optimization for your specific laboratory conditions and instrumentation is recommended.

cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Clean-up cluster_3 Analysis A Collect Milk Sample B Centrifuge to Remove Fat A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Solid-Phase Extraction (SPE) E->F G Evaporate & Reconstitute F->G H LC-MS/MS Analysis G->H I Data Processing H->I This compound This compound Desacetyl Desacetylthis compound This compound->Desacetyl Deacetylation (Metabolism) Lactone This compound Lactone This compound->Lactone Intramolecular Cyclization Hydrolyzed Hydrolyzed this compound Lactone->Hydrolyzed Hydrolysis

References

Technical Support Center: Minimizing Cephapirin Carryover in Analytical Instrumentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing cephapirin (B1668819) carryover. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to this compound persistence in analytical instrumentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

This compound is a first-generation cephalosporin (B10832234) antibiotic.[1][2] Like many pharmaceutical compounds, especially those with polar functional groups and the potential for ionic interactions, it can adhere to surfaces within an LC-MS system. This "stickiness" can lead to carryover, where residual analyte from a high-concentration sample appears in subsequent injections of low-concentration samples or blanks.[3][4] The molecular structure of this compound, containing ionizable groups, can contribute to its interaction with active sites on metallic components of the LC system and residual silanols on silica-based columns.

Q2: How can I distinguish between carryover and general contamination?

A systematic approach involving strategic injections can help differentiate between carryover and contamination.[5]

  • Carryover: Inject a high-concentration standard followed by a series of blank injections. True carryover will show a decreasing analyte signal with each subsequent blank.[5]

  • Contamination: If all blank injections show a consistent analyte signal, the source is likely contamination of the mobile phase, solvents, or the blank solution itself.[5] To confirm mobile phase contamination, you can increase the column equilibration time before injecting a blank; a corresponding increase in the contaminant peak area suggests the mobile phase is the source.[5]

Q3: What are the primary sources of this compound carryover in an LC-MS system?

Carryover can originate from several components of your LC-MS system. The most common sources include:

  • Autosampler: The injection needle, sample loop, and valve rotor seals are frequent culprits.[4][6]

  • LC Column: The column itself, particularly the inlet frit and the stationary phase, can retain this compound.[4]

  • Tubing and Fittings: Improperly seated fittings can create dead volumes where the sample can be trapped.[7]

  • MS Ion Source: While less common for carryover between injections, contamination of the ion source can lead to a high background signal.[4]

Troubleshooting Guides

Systematic Troubleshooting of this compound Carryover

This guide provides a step-by-step process to identify the source of this compound carryover in your LC-MS system. The underlying principle is to systematically bypass components to isolate the problematic part.[4][5]

Step 1: Initial Assessment

  • Action: Inject a high-concentration this compound standard followed by at least three blank injections.

  • Observation: Note the peak area of this compound in each blank. A decreasing trend indicates carryover.

Step 2: Isolate the Column

  • Action: Replace the analytical column with a zero-dead-volume union. Repeat the injection sequence from Step 1.

  • Observation:

    • If carryover persists, the source is likely in the autosampler or connecting tubing.

    • If carryover is eliminated or significantly reduced, the column is a primary contributor.

Step 3: Investigate the Autosampler

  • Action: If the autosampler is suspected, focus on the needle wash.

  • Procedure:

    • Ensure the wash solvent is appropriate for this compound (see Table 1).

    • Increase the volume and duration of the needle wash.

    • If possible, use both an internal and external needle wash.[8]

    • Inspect and clean the needle port and injection valve. Worn rotor seals should be replaced.[5]

Step 4: Address Column-Related Carryover

  • Action: If the column is identified as the source.

  • Procedure:

    • Implement a robust column wash at the end of each analytical run using a strong solvent.

    • Consider dedicating a column for high-concentration samples.

    • If peak shape is also poor (tailing), it may indicate strong secondary interactions with the stationary phase.[2][9]

Below is a logical workflow for troubleshooting this compound carryover:

G start High this compound Signal in Blank is_carryover Is it Carryover or Contamination? start->is_carryover contamination Source is Contamination (Mobile Phase, Blank Solvent) is_carryover->contamination Consistent Signal carryover Carryover Confirmed is_carryover->carryover Decreasing Signal remove_column Replace Column with Union carryover->remove_column autosampler_issue Carryover Persists: Autosampler/Tubing Issue remove_column->autosampler_issue Yes column_issue Carryover Reduced: Column is a Source remove_column->column_issue No troubleshoot_autosampler Troubleshoot Autosampler: - Optimize Needle Wash - Check/Replace Valve Seal autosampler_issue->troubleshoot_autosampler troubleshoot_column Troubleshoot Column: - Implement Strong Wash - Evaluate Column Chemistry column_issue->troubleshoot_column end Carryover Minimized troubleshoot_autosampler->end troubleshoot_column->end

Figure 1. Troubleshooting workflow for this compound carryover.

Data Presentation

The choice of wash solvent is critical in mitigating carryover from the autosampler. Below is a summary of recommended wash solvents and their effectiveness.

Table 1: Recommended Wash Solvents for Minimizing this compound Carryover

Wash Solvent CompositionRationaleExpected EfficacyReference
90:10 Acetonitrile/Water with 0.1% Formic AcidA strong organic solvent to remove non-polar residues, with a small amount of aqueous phase to aid solubility. Acid helps to neutralize silanol (B1196071) groups.High[10][11]
IsopropanolA strong, polar organic solvent effective at dissolving a wide range of compounds.High[4]
50:50 Methanol/Acetonitrile with 0.1% Formic AcidA combination of strong organic solvents can be more effective than a single solvent.High[12][13]
Mobile Phase at Final Gradient CompositionUses the strongest elution conditions of the analytical method to wash the needle and loop.Moderate to High[6]
Sample DiluentIf the sample is dissolved in a weak solvent, this may not be effective for high-concentration samples.Low to Moderate[14]

Experimental Protocols

Protocol for Quantifying and Minimizing this compound Carryover

This protocol describes an experiment to quantify the percentage of carryover and test the effectiveness of different wash solutions.

1. Materials and Reagents:

  • This compound analytical standard

  • LC-MS grade water, acetonitrile, methanol, isopropanol, and formic acid

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Blank solution (e.g., 50:50 water/methanol)

2. Instrument Setup:

  • LC-MS/MS system with a C18 column (e.g., XBridge C18, 100 mm x 4.6 mm, 3.5 µm)[11][15]

  • Column Temperature: 40 °C[11][15]

  • Flow Rate: 0.6 mL/min[11][15]

  • Injection Volume: 10 µL

3. Experimental Procedure:

  • System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions for at least 30 minutes.

  • Blank Injection: Inject the blank solution to establish a baseline.

  • Low Standard Injection: Inject a low concentration this compound standard (e.g., at the Limit of Quantification, LOQ).

  • High Standard Injection: Inject a high concentration this compound standard (e.g., at the Upper Limit of Quantification, ULOQ).

  • Post-High Standard Blank Injections: Immediately following the high standard, inject the blank solution three consecutive times.

  • Wash Solvent Test: Change the autosampler wash solvent to a new test composition (see Table 1).

  • Repeat: Repeat steps 1-5 for each wash solvent composition to be tested.

4. Data Analysis:

  • Calculate the percent carryover using the following formula: % Carryover = (Peak Area in first Blank after ULOQ / Peak Area in ULOQ) * 100

  • Compare the % carryover for each wash solvent to determine the most effective one. An acceptable carryover is typically less than 0.1%, or a level that does not impact the accuracy at the LOQ.[6]

Below is a diagram illustrating the experimental workflow:

G start Start equilibrate Equilibrate LC-MS System start->equilibrate inject_blank1 Inject Blank 1 equilibrate->inject_blank1 inject_loq Inject LOQ Standard inject_blank1->inject_loq inject_uloq Inject ULOQ Standard inject_loq->inject_uloq inject_blank2 Inject Blank 2 inject_uloq->inject_blank2 inject_blank3 Inject Blank 3 inject_blank2->inject_blank3 inject_blank4 Inject Blank 4 inject_blank3->inject_blank4 analyze Analyze Data & Calculate % Carryover inject_blank4->analyze change_wash Change Wash Solvent analyze->change_wash Test New Solvent end End analyze->end Finished change_wash->equilibrate

Figure 2. Experimental workflow for carryover assessment.

References

Technical Support Center: Strategies to Mitigate Enzymatic Degradation of Cephapirin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the enzymatic degradation of Cephapirin.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or rapid degradation of this compound in solution.

  • Question: My this compound solution is degrading much faster than expected, and the results are not reproducible. What could be the cause?

  • Answer: Rapid and inconsistent degradation of this compound can be attributed to several factors:

    • pH of the Buffer: this compound is highly susceptible to hydrolysis, especially in alkaline conditions. Studies have shown that this compound degrades almost immediately and completely in an alkaline environment.[1] It is crucial to maintain a stable pH, ideally within the range of 4 to 6, where stability is at its maximum.[2]

    • Buffer Composition: Certain buffer components can catalyze the degradation of cephalosporins. For instance, phosphate (B84403) and borate (B1201080) buffers have been shown to accelerate the degradation of some cephalosporins.[2][3] Consider using citrate (B86180) buffer, which has been found to be more effective in preventing the degradation of other β-lactam antibiotics.

    • Temperature: Elevated temperatures can significantly increase the rate of hydrolytic degradation of this compound.[1] Whenever possible, prepare solutions fresh and store them at recommended low temperatures (e.g., 4°C for short-term storage or frozen for long-term).

    • Enzymatic Contamination: If your experimental system involves biological matrices (e.g., cell lysates, tissue extracts), it may contain β-lactamases that enzymatically degrade this compound. Kidney extracts, for example, have been shown to cause immediate and complete degradation.[1]

Issue 2: Poor separation of this compound and its degradation products in HPLC analysis.

  • Question: I am having trouble resolving the peaks for this compound and its main degradant, desacetylthis compound, using reverse-phase HPLC. How can I optimize my method?

  • Answer: Achieving good separation between this compound and its degradation products is critical for accurate stability assessment. Here are some optimization strategies:

    • Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile (B52724), methanol) and aqueous buffer are critical. A gradient elution is often necessary to separate compounds with different polarities. A mobile phase consisting of 0.15% formic acid in water and acetonitrile has been successfully used.

    • Column Chemistry and Dimensions: An XBridge C18 column (100 mm x 4.6 mm, 3.5 µm particle size) has been shown to be effective. The choice of a C8 or C18 column with a specific particle size and length can significantly impact resolution.

    • Flow Rate and Temperature: Optimizing the flow rate (e.g., 0.6 mL/min) and column temperature (e.g., 40°C) can improve peak shape and resolution.

    • pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can affect the ionization state of this compound and its degradants, thereby influencing their retention times. Small adjustments to the pH can sometimes lead to significant improvements in separation.

Issue 3: My β-lactamase inhibitor does not seem to be effective in preventing this compound degradation.

  • Question: I am using a known β-lactamase inhibitor, but this compound is still being degraded in my assay. Why might this be happening?

  • Answer: The apparent ineffectiveness of a β-lactamase inhibitor can stem from several factors:

    • Type of β-lactamase: Different classes of β-lactamases (A, B, C, and D) have varying susceptibility to different inhibitors. For example, clavulanic acid is a potent inhibitor of many class A β-lactamases (like TEM-1) but is less effective against class C cephalosporinases. It is important to know which type of β-lactamase is present in your system.

    • Inhibitor Concentration: The concentration of the inhibitor may be insufficient to inactivate the amount of β-lactamase present. It is crucial to determine the IC50 of the inhibitor for the specific enzyme and use it at an appropriate concentration.

    • Pre-incubation Time: Some inhibitors require a pre-incubation period with the β-lactamase to effectively inactivate it before the addition of the this compound substrate.

    • Assay Conditions: The pH, temperature, and buffer composition of your assay can affect the activity of both the β-lactamase and the inhibitor. Ensure your assay conditions are optimal for the inhibitor's function.

Data Presentation

The following tables summarize key quantitative data related to the stability of this compound and the efficacy of β-lactamase inhibitors.

Table 1: Stability of this compound in Aqueous Solution

pHTemperature (°C)Half-life (t½)Reference
Neutral22 ± 13 days[1]

Note: Data on the stability of this compound across a wide range of pH and temperatures is limited. The provided data is for a neutral pH. This compound is known to be highly unstable in alkaline conditions.

Table 2: IC50 Values of Common β-Lactamase Inhibitors against TEM-1 β-Lactamase

InhibitorIC50 (µM)Reference
Clavulanic Acid0.17[4]
Tazobactam0.08

Note: This data is for the inhibition of TEM-1, a common class A β-lactamase. The specific IC50 values may vary for other β-lactamases and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the mitigation of this compound degradation.

Protocol 1: Stability-Indicating UPLC-MS/MS Method for this compound

This protocol describes a method for the quantification of this compound and the detection of its degradation products.

1. Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Column: XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.15% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 50 µL.

  • Gradient Program: An optimized gradient elution should be used to ensure separation.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions for this compound:

    • Quantification: m/z 424.0 > 292.0

    • Qualification: m/z 424.0 > 320.0

4. Sample Preparation:

  • Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, subject this compound to stress conditions (e.g., acid, base, oxidation, heat, and light). Neutralize the samples if necessary and dilute with an appropriate solvent (e.g., a mixture of water and acetonitrile).

  • Stability Samples: Store this compound solutions under the desired conditions. At each time point, withdraw a sample and prepare it for analysis by diluting it to a suitable concentration.

Protocol 2: Assay for β-Lactamase Activity on this compound

This protocol uses the chromogenic cephalosporin (B10832234), nitrocefin (B1678963), as a reporter for β-lactamase activity, which can be adapted to assess the degradation of this compound.

1. Principle:

  • β-lactamases hydrolyze the β-lactam ring of nitrocefin, causing a color change from yellow to red, which can be measured spectrophotometrically at 490 nm. The presence of a competing substrate like this compound will reduce the rate of nitrocefin hydrolysis.

2. Materials:

  • β-Lactamase enzyme

  • β-Lactamase Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Nitrocefin solution

  • This compound solution

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare a solution of β-lactamase in the assay buffer.

  • In a 96-well plate, add the β-lactamase solution to the wells.

  • Add different concentrations of this compound to the wells. Include a control with no this compound.

  • Initiate the reaction by adding the nitrocefin solution to all wells.

  • Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every minute.

  • The rate of increase in absorbance is proportional to the β-lactamase activity. A decrease in the rate in the presence of this compound indicates it is being degraded by the enzyme.

Protocol 3: Screening of β-Lactamase Inhibitors

This protocol is designed to assess the efficacy of potential inhibitors in preventing the β-lactamase-mediated degradation of a substrate.

1. Principle:

  • A potent inhibitor will bind to the β-lactamase and reduce its ability to hydrolyze a substrate like nitrocefin or this compound.

2. Materials:

  • β-Lactamase enzyme

  • β-Lactamase Assay Buffer

  • Nitrocefin solution (or this compound for HPLC-based detection)

  • Test inhibitor solutions at various concentrations

  • Known β-lactamase inhibitor (e.g., clavulanic acid) as a positive control

  • 96-well microplate

  • Microplate reader or HPLC system

3. Procedure:

  • In a 96-well plate, add the β-lactamase solution to the wells.

  • Add the test inhibitor solutions at different concentrations to the wells. Include a positive control (known inhibitor) and a negative control (no inhibitor).

  • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the nitrocefin solution (for spectrophotometric assay) or this compound solution (for HPLC assay).

  • If using nitrocefin, measure the absorbance at 490 nm kinetically. If using this compound, stop the reaction at different time points and analyze the remaining this compound by HPLC (as per Protocol 1).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the enzymatic degradation of this compound and its mitigation.

cluster_0 β-Lactamase Mediated Degradation of this compound This compound This compound (Active Antibiotic) enzyme_substrate_complex Enzyme-Substrate Complex This compound->enzyme_substrate_complex beta_lactamase β-Lactamase (Enzyme) beta_lactamase->enzyme_substrate_complex hydrolysis Hydrolysis of β-Lactam Ring enzyme_substrate_complex->hydrolysis hydrolysis->beta_lactamase Regenerated Enzyme inactive_this compound Inactive this compound (Degradation Product) hydrolysis->inactive_this compound start Start: Library of Potential Inhibitors in_silico_screening In Silico Screening (Virtual Docking) start->in_silico_screening hit_identification Hit Identification (Predicted Binders) in_silico_screening->hit_identification in_vitro_assay In Vitro Assay (β-Lactamase Activity) hit_identification->in_vitro_assay confirmed_hits Confirmed Hits (Active in Assay) in_vitro_assay->confirmed_hits lead_optimization Lead Optimization (SAR Studies) confirmed_hits->lead_optimization end End: Potent Inhibitor Candidate lead_optimization->end This compound This compound degradation Degradation Pathways This compound->degradation hydrolysis Hydrolysis of β-Lactam Ring degradation->hydrolysis side_chain_hydrolysis Hydrolysis of Acetoxymethyl Side Chain degradation->side_chain_hydrolysis epimerization Epimerization degradation->epimerization oxidation Oxidation of Thioether Group degradation->oxidation loss_of_activity Loss of Antibacterial Activity hydrolysis->loss_of_activity side_chain_hydrolysis->loss_of_activity epimerization->loss_of_activity oxidation->loss_of_activity

References

Improving Cephapirin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving cephapirin (B1668819) for in vitro assays. The focus is on this compound sodium, the highly water-soluble salt form most commonly used for preparing aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound sodium and this compound benzathine?

A1: this compound sodium is the salt form of this compound that is very soluble in water and is typically used for preparing aqueous solutions for in vitro assays.[1][2] this compound benzathine is practically insoluble in water but more soluble in organic solvents like alcohol and DMSO.[2][3] For most in vitro susceptibility tests requiring aqueous media, this compound sodium is the appropriate choice.

Q2: What is the best solvent for preparing this compound stock solutions for aqueous in vitro assays?

A2: The recommended solvent for this compound sodium is high-purity water.[4] It is very soluble in water, with reported solubilities of approximately 50 mg/mL and higher. While this compound sodium can also be dissolved in DMSO, its solubility is significantly higher in water.

Q3: How should I store this compound powder and prepared stock solutions?

A3:

  • Powder: Store the solid this compound powder tightly sealed in a dry, well-ventilated place. For long-term storage, -20°C is recommended.

  • Stock Solutions: For aqueous stock solutions, it is recommended to prepare them fresh. If storage is necessary, solutions can retain potency for up to 10 days when refrigerated at 4°C or for up to 60 days if frozen at -15°C immediately after reconstitution. For DMSO stock solutions, storage at -80°C for up to a year or -20°C for one month is suggested. Always aliquot solutions before freezing to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q4: My this compound sodium is not dissolving or the solution is cloudy. What should I do?

A4: Dissolution issues can arise from several factors. Follow the troubleshooting workflow below to identify and solve the problem. Common causes include attempting to prepare a solution above the solubility limit, using low-quality solvent, or insufficient agitation.

G start Issue: This compound Sodium Not Dissolving check_conc 1. Is concentration ≤ 50 mg/mL? start->check_conc conc_high Concentration may be too high. Recalculate and try a lower concentration. check_conc->conc_high No check_solvent 2. Is the solvent high-purity water? check_conc->check_solvent Yes solvent_bad Use fresh, sterile, high-purity (e.g., Milli-Q) water. check_solvent->solvent_bad No check_agitation 3. Have you tried mechanical agitation? check_solvent->check_agitation Yes agitate Vortex vigorously and/or use a bath sonicator to aid dissolution. check_agitation->agitate No check_ph 4. Is the solution pH compatible? check_agitation->check_ph Yes agitate->check_ph ph_note The pH of a 1% aqueous solution is 6.5-8.5. Extreme pH can cause degradation. Adjust pH only if compatible with your assay. check_ph->ph_note Check success Dissolution Successful ph_note->success G calc 1. Calculate Mass (e.g., 50 mg for 1 mL) weigh 2. Weigh Powder Aseptically weigh this compound sodium into a sterile tube. calc->weigh add_solvent 3. Add Solvent Add the calculated volume of sterile water. weigh->add_solvent dissolve 4. Dissolve Vortex or sonicate until the powder is fully dissolved. add_solvent->dissolve filter 5. Sterile Filter Filter the solution through a 0.22 µm syringe filter. dissolve->filter aliquot 6. Aliquot & Store Dispense into sterile tubes and store at 4°C or -20°C. filter->aliquot

References

Validation & Comparative

A Comparative Analysis of Cephapirin and Cefazolin for the Treatment of Bovine Mastitis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of two first-generation cephalosporin (B10832234) antibiotics, Cephapirin and Cefazolin (B47455), for the treatment of bovine mastitis. The information presented is collated from scientific literature to support researchers, scientists, and drug development professionals in their understanding of the efficacy and underlying mechanisms of these therapeutic agents.

Introduction

Bovine mastitis remains a significant economic and animal welfare concern in the dairy industry. First-generation cephalosporins, including this compound and Cefazolin, are frequently utilized for their efficacy against Gram-positive bacteria, which are common causative agents of this disease. Both drugs function by inhibiting bacterial cell wall synthesis, leading to bacterial lysis. This guide delves into the comparative in vitro activity, clinical efficacy, and pharmacokinetic profiles of this compound and Cefazolin, supported by experimental data.

Mechanism of Action

Both this compound and Cefazolin are beta-lactam antibiotics that target penicillin-binding proteins (PBPs) in bacteria. By binding to these enzymes, they disrupt the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall. This inhibition leads to a compromised cell wall and, ultimately, cell death.

cluster_drug Cephalosporin (this compound/Cefazolin) cluster_bacteria Bacterial Cell Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to CellWall Cell Wall Synthesis (Peptidoglycan) PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action for this compound and Cefazolin.

In Vitro Susceptibility

In vitro studies provide a foundational understanding of an antibiotic's potency against specific pathogens. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

A study comparing the MICs of this compound and Cefazolin against Staphylococcus aureus isolates from bovine mastitis cases indicated that this compound and Cefalonium demonstrate higher bactericidal activity than Cefazolin.[1] The epidemiological cut-off values (ECVs) were determined to be lower for this compound (≤0.5 µg/mL) compared to Cefazolin (≤2 µg/mL).[1]

PathogenAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusThis compound0.06 - >320.250.5
Staphylococcus aureusCefazolin0.125 - >320.52.0
Coagulase-negative staphylococciThis compoundNot SpecifiedNot SpecifiedNot Specified
Streptococcus dysgalactiaeThis compound≤0.06 - 20.1250.25
Streptococcus uberisThis compound≤0.06 - 20.250.5
Escherichia coliThis compound≤0.25 - >3216>32

Note: Data for this compound is compiled from a study on mastitis pathogens in Northern Germany. Data for Cefazolin against S. aureus is from a comparative study. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Clinical Efficacy

One source suggests that Cefazolin shows superior efficacy for treating Staphylococcus aureus mastitis, despite having higher MIC values in vitro, which underscores that laboratory data may not always predict clinical results.[2] For Gram-positive mastitis pathogens, first-generation cephalosporins like this compound sodium have been reported to achieve bacteriological cure rates of 90% or higher.[2]

A retrospective study of seven antibiotic treatments for subclinical mastitis found that the cure rate for this compound did not significantly differ from the untreated cure rate.[3][4][5][6] In contrast, a separate clinical trial reported an overall bacteriological cure rate of 82% for this compound treatment against Gram-positive pathogens.[7] An extended 5-day therapy with this compound for chronic S. aureus infections resulted in a 39% cure rate.[5]

Study TypeAntibioticPathogen FocusBacteriological Cure Rate
Retrospective StudyThis compoundSubclinical Mastitis PathogensNot significantly different from untreated
Clinical TrialThis compoundGram-positive Pathogens82%
Extended Therapy TrialThis compoundChronic S. aureus39%
General StatementThis compound SodiumGram-positive Pathogens≥ 90%

Pharmacokinetics

The pharmacokinetic profile of an antibiotic, particularly its concentration and persistence in the mammary gland, is crucial for its therapeutic success.

This compound: Following intramammary administration, this compound is metabolized to desacetylthis compound, which is also biologically active.[8] In one study of extended therapy, the maximum concentration of this compound in milk was 128 ± 57 μg/mL, with an elimination half-life of 2.55 ± 0.40 hours.[9]

Cefazolin: After intramammary infusion of 150 mg and 450 mg of Cefazolin, median peak concentrations of 17.66 µg/mL and 83.18 µg/mL, respectively, were detected in the first milking.[10] In these studies, no residual antibiotic was detected in the milk 72 hours post-administration.[10]

ParameterThis compound (200 mg)Cefazolin (150 mg)Cefazolin (450 mg)
Cₘₐₓ (milk) 128 ± 57 µg/mL17.66 µg/mL (median)83.18 µg/mL (median)
T½ (elimination) 2.55 ± 0.40 hoursNot SpecifiedNot Specified
Milk Withdrawal Varies by product72 hours72 hours

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations for this compound and Cefazolin are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial twofold dilutions of antibiotic in Mueller-Hinton broth C Inoculate microtiter plate wells with bacterial suspension A->C B Standardize bacterial inoculum suspension B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F A Cow Selection (Clinical Mastitis Diagnosis) B Pre-treatment Milk Sampling (Bacteriological Culture) A->B C Randomized Treatment Assignment B->C D1 Group 1: This compound Infusion C->D1 D2 Group 2: Cefazolin Infusion C->D2 E Post-treatment Milk Sampling (e.g., Day 14 and 21) D1->E D2->E F Data Analysis E->F G Determine Bacteriological and Clinical Cure Rates F->G

References

Extended Cephapirin Therapy Shows Promise in Combating Staphylococcus aureus Mastitis Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of extended intramammary antibiotic therapy protocols reveals that a 5-day cephapirin (B1668819) regimen demonstrates significant efficacy in treating Staphylococcus aureus infections in dairy cattle. This guide provides a comparative analysis of this compound and other common antibiotics, supported by experimental data and detailed methodologies for researchers and drug development professionals.

Staphylococcus aureus remains a primary cause of contagious mastitis in dairy herds, often leading to chronic infections that are difficult to eradicate with standard treatment protocols. Extended therapy, the practice of continuing antibiotic treatment beyond the standard duration, has emerged as a strategy to improve cure rates. This guide examines the evidence supporting the use of extended this compound therapy and compares its performance with other intramammary antibiotics.

Comparative Efficacy of Extended Antibiotic Therapies

Data from clinical trials indicate that extending the duration of intramammary antibiotic therapy can significantly improve bacteriological cure rates for S. aureus mastitis compared to standard-length treatments or no treatment. A 5-day extended therapy with this compound has been shown to be effective in treating cows with chronic S. aureus infections[1][2].

Below is a summary of bacteriological cure rates from various studies investigating extended therapy protocols for S. aureus mastitis.

AntibioticDuration of TherapyBacteriological Cure Rate (%)Reference
This compound 5 days25.8% (cow cure rate)[1][2]
5 days77.6% (quarter cure rate at first post-treatment sampling)[1][2]
Ceftiofur (B124693) 2 days0%[3]
5 days17%[1]
8 days36%[1][4][5]
8 days47.4%[3]
Pirlimycin (B1678455) 2 days44.4%[6]
5 days61.1%[6]
8 days64.8% (in heifers)[7]
8 days95.0%[6]
Untreated Control N/A3.3% (cow cure rate)[1][2]
N/A18% (quarter cure rate at first post-treatment sampling)[1][2]

Experimental Protocols

Accurate evaluation of antibiotic efficacy relies on standardized and rigorous experimental protocols. The following methodologies are central to the studies cited in this guide.

Bacteriological Cure Determination

The primary endpoint for evaluating the efficacy of an antibiotic treatment protocol is the bacteriological cure rate. This is determined by the absence of the target pathogen in milk samples taken after the completion of therapy.

  • Milk Sample Collection: Aseptic technique is critical to prevent contamination. The teat end is thoroughly disinfected with alcohol swabs before collecting the milk sample into a sterile tube.

  • Post-Treatment Sampling: To confirm a bacteriological cure, multiple milk samples are collected from the treated quarter at specified intervals after the last antibiotic infusion. A common and robust protocol involves collecting samples at 10, 24, and 31 days post-treatment[1][2].

  • Definition of Cure: A quarter is considered bacteriologically cured if all post-treatment milk samples are negative for the presence of S. aureus upon culture[1][2].

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_analysis Analysis Pre_Sample1 Initial Milk Sample 1 Treatment Extended this compound Therapy (5 days) Pre_Sample1->Treatment Pre_Sample2 Initial Milk Sample 2 Pre_Sample2->Treatment Post_Sample1 Milk Sample (Day 10) Treatment->Post_Sample1 Post_Sample2 Milk Sample (Day 24) Post_Sample1->Post_Sample2 Post_Sample3 Milk Sample (Day 31) Post_Sample2->Post_Sample3 Culture Bacterial Culture Post_Sample3->Culture Cure Bacteriological Cure (All 3 samples negative) Culture->Cure

Experimental workflow for determining bacteriological cure.
Milk Sample Bacteriological Culture

  • Sample Plating: A small, sterile aliquot of the milk sample (e.g., 0.01 mL) is streaked onto a quadrant of a blood agar (B569324) plate.

  • Incubation: The plates are incubated at 37°C for 24 to 48 hours.

  • Colony Identification: Colonies are identified based on their morphology, hemolysis patterns (for staphylococci), and Gram staining characteristics.

  • Confirmation: Suspect S. aureus colonies are confirmed using a coagulase test or other biochemical assays.

Minimum Inhibitory Concentration (MIC) Testing

MIC testing determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. The broth microdilution method is a standard procedure.

  • Preparation of Inoculum: A standardized suspension of the S. aureus isolate is prepared in a broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: A series of twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.

Host-Pathogen Interaction and Signaling

Understanding the interaction between S. aureus and the host's immune system is crucial for developing effective therapies. S. aureus possesses various virulence factors that allow it to evade the host's immune response, leading to persistent infections. One of the key initial steps in the host's recognition of S. aureus is through Toll-like receptor 2 (TLR2) on the surface of mammary epithelial cells and immune cells.

The binding of S. aureus components, such as peptidoglycan and lipoteichoic acid, to TLR2 triggers a downstream signaling cascade. This cascade involves the recruitment of adaptor proteins like MyD88, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines and chemokines, initiating an inflammatory response aimed at clearing the infection.

G cluster_pathogen Staphylococcus aureus cluster_host Host Mammary Epithelial Cell cluster_response Immune Response Sa S. aureus PGN Peptidoglycan & Lipoteichoic Acid Sa->PGN TLR2 TLR2 PGN->TLR2 binds to MyD88 MyD88 TLR2->MyD88 recruits NFkB_I IKK Complex MyD88->NFkB_I activates NFkB NF-κB NFkB_I->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines induces expression of

TLR2 signaling pathway in response to S. aureus.

Conclusion

The validation of extended therapy protocols for S. aureus mastitis is critical for improving treatment outcomes and managing this challenging disease in dairy herds. The data presented in this guide suggest that a 5-day extended this compound therapy is a viable and effective option. However, the success of any treatment protocol is also dependent on early diagnosis, proper administration techniques, and a comprehensive understanding of the host-pathogen interactions at play. Further research focusing on novel therapeutic targets within the identified signaling pathways may lead to even more effective control strategies for S. aureus mastitis.

References

Navigating Beta-Lactam Cross-Resistance: A Comparative Analysis of Cephapirin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among antibiotics is paramount. This guide provides an objective comparison of cephapirin (B1668819), a first-generation cephalosporin (B10832234), with other beta-lactam antibiotics, supported by experimental data and detailed protocols. The focus is to elucidate the patterns of susceptibility and resistance that inform clinical and developmental decisions.

This compound, like all beta-lactam antibiotics, functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[1] However, the emergence of bacterial resistance mechanisms, primarily the production of beta-lactamase enzymes and the alteration of penicillin-binding proteins (PBPs), can lead to reduced efficacy and cross-resistance to other antibiotics within the same class.[1][2] This guide explores these interactions through quantitative data and mechanistic diagrams.

Comparative In Vitro Activity: A Data-Driven Look at Cross-Resistance

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the comparative MICs of this compound and other beta-lactam antibiotics against common bacterial pathogens, particularly those relevant to both human and veterinary medicine.

Table 1: Comparative In Vitro Activity of this compound and Cephalothin against Staphylococcus aureus

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound 0.250.250.09 - 12.5
Cephalothin 0.250.50.5 - 8

Data compiled from multiple sources indicating comparable activity against Staphylococcus aureus.[3]

Table 2: In Vitro Susceptibility of Mastitis Pathogens to this compound and Other Beta-Lactams

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus This compound0.250.25
Ceftiofur1.01.0
Coagulase-Negative Staphylococci This compound0.250.5
Ceftiofur0.51.0
Streptococcus dysgalactiae This compound≤0.03≤0.03
Ceftiofur≤0.030.06
Streptococcus uberis This compound0.120.12
Ceftiofur0.120.25

This data highlights the potent in vitro activity of this compound against key Gram-positive mastitis pathogens, with MIC90 values generally lower than or equal to the third-generation cephalosporin, ceftiofur, for staphylococcal isolates.[4][5]

It is important to note that while this compound and cephalothin, both first-generation cephalosporins, show similar activity against susceptible S. aureus, strains producing beta-lactamase may exhibit resistance to both.[2] All penicillin-susceptible as well as penicillin-resistant S. aureus isolates were reported to be inhibited and killed by 5 µg/ml or less of this compound.[6]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The data presented in this guide is primarily generated using standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and other beta-lactam antibiotics against a specific bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized antibiotic powders (e.g., this compound, cephalothin, penicillin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each antibiotic in a suitable solvent.

    • Perform serial twofold dilutions of each antibiotic in CAMHB in the wells of the microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Select 3-5 morphologically similar colonies of the test bacterium from an 18- to 24-hour-old agar (B569324) plate.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Mechanisms of Cross-Resistance: A Visual Representation

The primary drivers of cross-resistance between beta-lactam antibiotics are the production of beta-lactamase enzymes, which inactivate the antibiotic, and alterations in the target Penicillin-Binding Proteins (PBPs), which reduce binding affinity. The following diagram illustrates this relationship.

CrossResistance cluster_antibiotics Beta-Lactam Antibiotics cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome This compound This compound (1st Gen Cephalosporin) BetaLactamase Beta-Lactamase Production This compound->BetaLactamase Inactivated by PBP_Alteration PBP Alteration This compound->PBP_Alteration Reduced binding Other_Cephalosporins Other Cephalosporins (e.g., Cephalothin) Other_Cephalosporins->BetaLactamase Inactivated by Other_Cephalosporins->PBP_Alteration Reduced binding Penicillins Penicillins (e.g., Penicillin, Ampicillin) Penicillins->BetaLactamase Inactivated by Penicillins->PBP_Alteration Reduced binding Resistance Bacterial Resistance BetaLactamase->Resistance PBP_Alteration->Resistance

Caption: Mechanisms of beta-lactam cross-resistance.

This guide provides a foundational understanding of the cross-resistance patterns between this compound and other beta-lactam antibiotics. The presented data and protocols are intended to support further research and development in the critical area of antimicrobial resistance.

References

In Vivo Efficacy of Cephapirin and Pirlimycin in the Treatment of Bovine Mastitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two intramammary antibiotics, Cephapirin (B1668819) and Pirlimycin (B1678455), for the treatment of bovine mastitis. This document synthesizes experimental data from multiple studies to inform evidence-based decisions in veterinary drug development.

Bovine mastitis remains a prevalent and costly disease in the dairy industry, necessitating effective antimicrobial therapies. This compound, a first-generation cephalosporin, and Pirlimycin, a lincosamide antibiotic, are two commonly utilized treatments. This guide offers a detailed comparison of their in vivo performance, supported by experimental data on bacteriological cure rates and detailed methodologies from cited studies.

Quantitative Comparison of Antimicrobial Performance

The following tables summarize the in vivo bacteriological cure rates for this compound and Pirlimycin in treating bovine mastitis. It is important to note that cure rates can vary based on the type of mastitis (subclinical vs. clinical), the causative pathogen, and the duration of the treatment protocol.

Table 1: Bacteriological Cure Rates in Subclinical Mastitis (Retrospective Study)

AntibioticBacteriological Cure Rate (%)Outcome vs. Untreated (65% Cure Rate)
Pirlimycin44Significantly Different[1]
This compoundNot specified, but did not differ significantlyNot Significantly Different[1]

Data from a retrospective study on subclinical mastitis cases.[2]

Table 2: Bacteriological Cure Rates with Extended Therapy Protocols

AntibioticDuration of TherapyPathogenCure Rate (%)
Pirlimycin8 daysEnvironmental Streptococcus spp. and S. aureus95.0
Pirlimycin5 daysS. aureus31.3
Pirlimycin8 daysS. aureus83.3
This compound5 days (chronic infections)S. aureus39
This compound5 days (chronically infected cows)S. aureus25.8 (cow cure rate)

Extended therapy protocols have shown varying efficacy for both drugs, particularly against persistent pathogens like Staphylococcus aureus. An 8-day regimen of pirlimycin demonstrated a high cure rate for intramammary infections caused by environmental Streptococcus spp. and S. aureus. For chronic S. aureus infections, a 5-day extended therapy with this compound resulted in a 39% cure rate.

Mechanisms of Action

This compound and Pirlimycin employ different mechanisms to achieve their antimicrobial effects. This compound, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis, leading to cell lysis. Pirlimycin, a lincosamide, interferes with bacterial protein synthesis by binding to the 50S ribosomal subunit.

cluster_this compound This compound Mechanism cluster_pirlimycin Pirlimycin Mechanism This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits lysis Bacterial Cell Lysis cell_wall->lysis Leads to pirlimycin Pirlimycin ribosome 50S Ribosomal Subunit pirlimycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits stasis Bacteriostasis protein_synthesis->stasis Results in

Mechanisms of action for this compound and Pirlimycin.

Experimental Protocols

The following outlines a general experimental design for an in vivo comparative study of intramammary antibiotics for bovine mastitis, based on methodologies described in the cited literature.

1. Animal Selection and Treatment Groups: Lactating dairy cows diagnosed with clinical or subclinical mastitis are selected for the study. Diagnosis is confirmed through clinical signs (e.g., abnormal milk, udder inflammation) and bacteriological culture of milk samples. Cows are then randomly assigned to different treatment groups, including a this compound group, a Pirlimycin group, and potentially an untreated control group.

2. Treatment Administration: For intramammary infusion, the udder is milked out completely, and the teats are washed with warm water and a disinfectant and dried thoroughly. The antibiotic is administered by infusing the entire contents of a syringe into the infected quarter. The treatment may be repeated at specified intervals (e.g., every 12 or 24 hours) for a predetermined duration as per the study protocol.

3. Sample Collection and Analysis: Milk samples are collected from the affected quarters before treatment (pre-treatment) and at specified time points after the final treatment (e.g., 10, 24, and 31 days post-treatment). These samples are subjected to bacteriological culture to identify the causative pathogens and determine bacteriological cure. A bacteriological cure is typically defined as the absence of the initial pathogen in post-treatment samples. Somatic Cell Count (SCC) may also be measured as an indicator of inflammation.

4. Statistical Analysis: The bacteriological cure rates between the different treatment groups are compared using appropriate statistical methods. The cure rates for each antibiotic treatment may also be compared to the spontaneous cure rate observed in the untreated control group.

start Cow with Mastitis diagnosis Clinical Examination & Bacteriological Culture start->diagnosis randomization Randomization diagnosis->randomization group_c This compound Treatment randomization->group_c group_p Pirlimycin Treatment randomization->group_p group_control Untreated Control randomization->group_control treatment Intramammary Infusion (Specified Duration) group_c->treatment group_p->treatment sampling Post-Treatment Milk Sampling group_control->sampling treatment->sampling analysis Bacteriological Culture & SCC Analysis sampling->analysis outcome Determine Bacteriological Cure Rate analysis->outcome

Generalized workflow for an in vivo comparative trial.

Conclusion

Both this compound and Pirlimycin are effective in treating bovine mastitis, but their efficacy can be influenced by the specific clinical context, the causative pathogen, and the treatment regimen. Retrospective data on subclinical mastitis suggests that Pirlimycin treatment resulted in a bacteriological cure rate that was significantly different from untreated cows, whereas this compound's cure rate did not show a significant difference. However, extended therapy protocols have demonstrated the potential for both drugs to achieve higher cure rates, especially in challenging cases of S. aureus mastitis. The choice between these antibiotics should be based on a comprehensive diagnosis, including pathogen identification and susceptibility testing, and consideration of the appropriate treatment duration.

References

A Comparative Guide to Cephapirin Sodium for the Treatment of Non-Severe Clinical Mastitis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Cephapirin (B1668819) sodium with other intramammary antibiotic treatments for non-severe clinical mastitis in dairy cows. The data and protocols presented are derived from non-inferiority trials to aid researchers, scientists, and drug development professionals in their evaluation of therapeutic alternatives.

Experimental Data Summary

Two key non-inferiority trials provide comparative efficacy data for this compound sodium. The first study compared this compound sodium, a first-generation cephalosporin (B10832234), to ceftiofur (B124693) hydrochloride, a third-generation cephalosporin. The second study evaluated this compound sodium against a combination product containing tetracycline, neomycin, and bacitracin (TNB).

Table 1: Comparison of this compound Sodium and Ceftiofur Hydrochloride [1][2][3]

OutcomeThis compound SodiumCeftiofur HydrochlorideNon-Inferiority Conclusion
Bacteriological Cure (All Cases) No significant differenceNo significant differenceInconclusive
Bacteriological Cure (Gram-Positive Cases) 68%67%Non-inferior
Bacteriological Cure (Gram-Negative Cases) 50%79%Ceftiofur superior
Clinical Cure (All Cases) Not specifiedNot specifiedNon-inferior

Table 2: Comparison of this compound Sodium and Tetracycline-Neomycin-Bacitracin (TNB) [4][5]

OutcomeThis compound Sodium (CS)TNBNon-Inferiority Conclusion
Bacteriological Cure 68%73%Inconclusive (CI crossed margin)
Clinical Cure 88%94%Inconclusive (CI crossed margin)
Pathogen Cure 36%35%Non-inferior
Extended Clinical Cure 93%92%Non-inferior
Somatic Cell Count Cure (Linear Score) 29%28%Non-inferior

Experimental Protocols

The methodologies employed in these non-inferiority trials are crucial for interpreting the results. Below are detailed protocols from the cited studies.

Study 1: this compound Sodium vs. Ceftiofur Hydrochloride

  • Objective: To determine if this compound sodium is non-inferior to ceftiofur hydrochloride for the treatment of non-severe clinical mastitis.

  • Study Design: A randomized, positive-control, non-inferiority trial conducted on 7 commercial dairy farms.

  • Animal Selection: A total of 296 cows with non-severe clinical mastitis were enrolled. The most common pathogens identified were Streptococcus dysgalactiae, Escherichia coli, other esculin-positive cocci, Streptococcus uberis, and Klebsiella spp.

  • Randomization and Treatment: Cows were randomly assigned to one of two treatment groups:

    • This compound Sodium Group: Received two intramammary infusions of this compound sodium 12 hours apart.

    • Ceftiofur Hydrochloride Group: Received one intramammary infusion of ceftiofur hydrochloride daily for five days.

  • Data Collection: Milk samples were collected for bacteriological analysis before treatment and at 10 and 17 days post-treatment.

  • Outcome Definitions:

    • Bacteriological Cure: Defined as the absence of the initial pathogen in both post-treatment milk samples.

  • Non-Inferiority Margin: A pre-defined margin of -0.15 was used to assess non-inferiority.

Study 2: this compound Sodium vs. Tetracycline-Neomycin-Bacitracin (TNB)

  • Objective: To evaluate if this compound sodium is non-inferior to a broad-spectrum combination antibiotic for non-severe clinical mastitis.

  • Study Design: A randomized, non-inferiority field trial involving 346 cows from 31 commercial dairy herds.

  • Animal Selection: Cows with non-severe clinical mastitis were enrolled. The most frequently isolated gram-positive pathogens were coagulase-negative staphylococci, and the most common gram-negative bacterium was Escherichia coli.

  • Randomization and Treatment: Cows were randomly allocated to one of two treatment groups:

    • This compound Sodium (CS) Group: Received four intramammary infusions of 300 mg of this compound sodium with 20 mg of prednisolone (B192156) at 12-hour intervals.

    • TNB Group: Received four intramammary infusions of a combination product containing 200 mg of tetracycline, 250 mg of neomycin, 28 mg of bacitracin, and 10 mg of prednisolone at 12-hour intervals.

  • Data Collection: Milk samples were collected for bacteriological culture before and after treatment to determine cure rates.

  • Outcome Definitions:

    • Bacteriological Cure: Absence of the causative pathogens in post-treatment milk samples.

    • Clinical Cure: Restoration of normal milk and resolution of clinical signs.

  • Non-Inferiority Margin: The pre-stated margin of non-inferiority was Δ = -0.15.

Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for determining non-inferiority.

G cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment Groups cluster_followup Follow-up cluster_outcomes Outcomes cluster_analysis Analysis A Cows with Non-Severe Clinical Mastitis B Pre-treatment Milk Sample (Bacteriological Culture) A->B C Random Allocation B->C D This compound Sodium Treatment Protocol C->D Group 1 E Comparator Antibiotic Treatment Protocol C->E Group 2 F Post-treatment Milk Samples (e.g., Day 10 & 17) D->F G Clinical Assessment D->G E->F E->G H Bacteriological Cure F->H J Somatic Cell Count F->J I Clinical Cure G->I K Non-Inferiority Analysis H->K I->K J->K

Experimental Workflow for a Non-Inferiority Trial

G cluster_concepts Key Concepts cluster_decision Decision Logic cluster_outcomes Outcomes A Confidence Interval (CI) of the difference in cure rates (this compound - Comparator) C Is the lower bound of the CI > -Δ? A->C B Non-Inferiority Margin (-Δ) (Pre-defined acceptable difference) B->C D Non-Inferiority Established C->D Yes E Non-Inferiority Not Established (Inconclusive or Inferior) C->E No

Logical Framework for Non-Inferiority Assessment

References

Cephapirin combination therapy with other antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

A Data-Driven Analysis for Researchers and Drug Development Professionals

Cephapirin, a first-generation cephalosporin, is a well-established antibiotic primarily used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle. As the challenge of antimicrobial resistance grows, combination therapies are increasingly investigated to enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance. This guide provides a comparative analysis of this compound in combination with other therapeutic agents, supported by experimental data and detailed protocols.

Section 1: this compound and Prednisolone Combination Therapy

A notable example of this compound combination therapy is its use with the corticosteroid Prednisolone for the treatment of bovine mastitis. This combination aims to simultaneously address the bacterial infection and the associated inflammation.

In Vivo Efficacy in an Experimental Mastitis Model

A study investigating the effects of this compound combined with Prednisolone in an experimental Escherichia coli mastitis model in dairy cows demonstrated a synergistic effect. The combination therapy not only inhibited bacterial growth but also accelerated the resolution of inflammation, leading to a quicker restoration of milk quality[1][2].

Table 1: Comparative in Vivo Efficacy of this compound vs. This compound + Prednisolone in E. coli Mastitis [1][2]

Outcome MeasuredThis compound MonotherapyThis compound + Prednisolone CombinationKey Finding
Bacterial Growth in Milk InhibitedInhibitedBoth treatments were effective in controlling bacterial proliferation.
Udder Swelling and Sensitivity ReducedReducedBoth treatments significantly reduced clinical signs with no statistical difference between them.
Polymorphonuclear Neutrophil (PMN) Recruitment ReducedSignificantly Lower than MonotherapyThe combination therapy resulted in the lowest recruitment of leukocytes into the tissue and milk.
IL-4 Concentration DecreasedSignificantly Lower than MonotherapyThe combination therapy showed a more pronounced reduction in this inflammatory cytokine.
Restoration of Milk Quality ImprovedQuicker RestorationThe synergistic effect led to a faster return to normal milk quality.
Experimental Protocol: In Vivo E. coli Mastitis Model

The following protocol was utilized to assess the in vivo efficacy of the combination therapy[1][2]:

  • Animal Model: Six mid-lactating Holstein-Friesian cows.

  • Induction of Mastitis: Three quarters of each cow were challenged with an intramammary infusion of Escherichia coli.

  • Treatment Regimen:

    • One infected quarter was treated with 300 mg of this compound.

    • Another infected quarter was treated with a combination of 300 mg of this compound and 20 mg of Prednisolone.

    • The third infected quarter was left as an untreated control.

    • Treatments were administered at 4, 12, 24, and 36 hours post-infection.

  • Sample Collection and Analysis:

    • Milk samples were collected every 6 hours to measure bacterial growth and levels of various cytokines (IL-1β, IFN-γ, IL-4, and IL-10).

    • Clinical scores, somatic cell counts, and California mastitis test scores were also recorded.

    • Cows were euthanized at 24 or 48 hours post-infection for tissue sampling and analysis of leukocyte recruitment.

G cluster_setup Experimental Setup cluster_treatment Treatment Allocation (per cow) cluster_analysis Analysis A Select Mid-Lactating Holstein-Friesian Cows B Induce E. coli Mastitis in 3 Quarters per Cow A->B T1 Quarter 1: 300mg this compound T2 Quarter 2: 300mg this compound + 20mg Prednisolone T3 Quarter 3: Untreated Control C Administer Treatments at 4, 12, 24, 36h Post-Infection T1->C T2->C T3->C D Collect Milk Samples Every 6 Hours C->D E Euthanize for Tissue Sampling (24h or 48h) C->E Analysis1 Bacterial Growth Cytokine Levels (IL-1β, etc.) Somatic Cell Count D->Analysis1 Analysis2 Clinical Scores Udder Swelling D->Analysis2 Analysis3 Histology: Leukocyte Recruitment E->Analysis3

Caption: Experimental workflow for the in vivo bovine mastitis model.

Section 2: Potential for this compound and Antimicrobial Combination Therapy

While specific in vitro synergy data for this compound combined with other antimicrobials is limited in the current literature, extensive research on other cephalosporins, particularly in combination with aminoglycosides, provides a strong theoretical and evidential basis for potential synergistic interactions.

Theoretical Basis for Synergy: Cephalosporins and Aminoglycosides

The primary mechanism of synergy between β-lactam antibiotics (like cephalosporins) and aminoglycosides is based on their complementary modes of action.

  • Cephalosporins: Inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual cell lysis.

  • Aminoglycosides: Inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. Their entry into the bacterial cell is often the rate-limiting step.

The damage to the cell wall caused by cephalosporins is thought to enhance the uptake of aminoglycosides into the bacterial cytoplasm, leading to a more potent bactericidal effect than either agent alone.

G cluster_drugs Antimicrobial Agents cluster_bacterium Bacterial Cell Ceph This compound (Cephalosporin) Wall Cell Wall Synthesis Ceph->Wall Inhibits Amino Aminoglycoside (e.g., Gentamicin) Uptake Aminoglycoside Uptake Wall->Uptake Weakens wall, Enhances Death Enhanced Bactericidal Effect Wall->Death Weakening leads to Protein Protein Synthesis (Ribosomes) Protein->Death Inhibition leads to Uptake->Protein Allows entry to target

Caption: Proposed mechanism of synergy between this compound and Aminoglycosides.

Expected Outcomes from In Vitro Synergy Testing

Based on studies with other first and third-generation cephalosporins, a combination of this compound with an aminoglycoside like gentamicin, tobramycin, or amikacin (B45834) would be expected to demonstrate synergy against a range of pathogens, particularly Gram-negative bacteria and staphylococci[1][2][3].

Table 2: Expected In Vitro Synergy for this compound + Aminoglycoside Combinations

CombinationTarget OrganismExpected FIC Index*Expected Interpretation
This compound + Gentamicin Staphylococcus aureus≤ 0.5Synergy
Escherichia coli≤ 0.5Synergy
Klebsiella pneumoniae≤ 0.5 - 1.0Synergy or Additive
This compound + Amikacin Pseudomonas aeruginosa≤ 0.5Synergy
Cephalosporin-Resistant Enterobacteriaceae≤ 0.5Synergy

*Fractional Inhibitory Concentration (FIC) Index: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference/Additive; > 4.0 = Antagonism.

Experimental Protocol: Checkerboard Microdilution Assay

The standard method to determine in vitro synergy is the checkerboard microdilution assay, which calculates the Fractional Inhibitory Concentration (FIC) index.

  • Objective: To determine the minimum inhibitory concentrations (MICs) of two antimicrobials, both alone and in all possible combinations, against a specific bacterial isolate.

  • Materials: 96-well microtiter plates, bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL), Mueller-Hinton broth, and stock solutions of the test antimicrobials (e.g., this compound and Gentamicin).

  • Procedure:

    • In a 96-well plate, create a two-dimensional array of serial dilutions for the two antibiotics. Antibiotic A (this compound) is diluted horizontally, and Antibiotic B (Gentamicin) is diluted vertically.

    • This results in each well (except for controls) containing a unique concentration combination of the two drugs.

    • Each well is inoculated with the standardized bacterial suspension.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Following incubation, the plate is read to determine the MIC of each drug alone and the MIC of each drug in the presence of the other. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • ΣFIC (FIC Index) = FIC of Drug A + FIC of Drug B

  • Interpretation: The lowest ΣFIC value from all tested combinations is used to classify the interaction as synergistic, additive, indifferent, or antagonistic.

Conclusion

References

A Head-to-Head Comparison of Commercial Cephapirin Formulations for Bovine Mastitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cephapirin (B1668819) Sodium and this compound Benzathine Formulations

This compound, a first-generation cephalosporin (B10832234) antibiotic, is a widely utilized intramammary infusion for the treatment and prevention of bovine mastitis. Commercial formulations are primarily available as two distinct salts: this compound sodium for lactating cows and this compound benzathine for dry cow therapy. This guide provides a comprehensive, data-driven comparison of their physicochemical properties, clinical efficacy, and underlying mechanisms to aid in research and formulation development.

Physicochemical Properties: A Tale of Two Salts

The fundamental difference between the sodium and benzathine salts of this compound lies in their solubility, which dictates their application in lactating versus dry cows. This compound sodium is characterized by its high water solubility, allowing for rapid dissolution and antibiotic action in the milk of lactating animals. In contrast, this compound benzathine is sparingly soluble, leading to a prolonged release profile suitable for the dry period.[1]

Table 1: Physicochemical Properties of this compound Sodium and this compound Benzathine

PropertyThis compound SodiumThis compound BenzathineReference(s)
Intended Use Lactating Cow Mastitis TreatmentDry Cow Mastitis Therapy[2]
Commercial Brands Today®, Cefa-Lak®Tomorrow®, Cefa-Dri®[3][4]
Solubility in Water Very solublePractically insoluble[5]
Formulation Stable peanut oil gelStable peanut oil gel
Dosage 200 mg per 10 mL syringe300 mg per 10 mL syringe

Clinical Efficacy: Putting Formulations to the Test

Direct head-to-head clinical trials comparing different commercial brands of the same this compound salt are limited in publicly available literature. However, studies comparing this compound formulations to other antibiotic treatments provide valuable insights into their performance.

Dry Cow Therapy: A Comparative Clinical Trial

A significant noninferiority clinical trial evaluated the efficacy of three commercial dry cow mastitis preparations, including ToMorrow® (this compound benzathine) . The study assessed quarter-level outcomes such as the cure of preexisting infections and the prevention of new intramammary infections (IMI) during the dry period. The results demonstrated no significant difference in efficacy among the three products evaluated for these key parameters.

Table 2: Quarter-Level Outcomes of a Comparative Clinical Trial for Dry Cow Mastitis Preparations

OutcomeToMorrow® (this compound Benzathine)Quartermaster®Spectramast® DCReference
Risk for Cure (LSM) 94.0%93.3%92.6%
Risk for IMI at 0-6 DIM (LSM) 16.0%16.5%14.1%
Risk for New IMI (LSM) 14.2%14.8%12.3%
Risk of Clinical Mastitis (0-100 DIM, LSM) 4.1%5.3%3.8%
LSM: Least Squares Means; DIM: Days in Milk
Lactating Cow Therapy: Efficacy Against Key Pathogens

Commercial formulations of this compound sodium, such as Today® and Cefa-Lak® , are indicated for the treatment of mastitis in lactating cows caused by susceptible strains of Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains. Clinical studies have demonstrated the efficacy of this compound sodium in treating these key mastitis pathogens.

One study investigating an extended therapy program with Cefa-Lak® (this compound sodium) for chronic S. aureus infections reported a quarter cure rate of 77.6% at the first post-treatment sampling. Another noninferiority trial showed that this compound sodium was effective for the bacteriological cure of gram-positive mastitis cases.

Experimental Protocols

Solubility Assessment of this compound Formulations

Objective: To determine the solubility of this compound sodium and this compound benzathine in various milk matrices.

Methodology:

  • Samples of this compound sodium and this compound benzathine are added to different media, including raw bovine milk, whole milk, and skim milk.

  • The samples are agitated at a controlled temperature (e.g., 38°C) to simulate udder conditions.

  • After an equilibration period, the samples are filtered to separate undissolved particles.

  • The concentration of dissolved this compound in the filtrate is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Clinical Efficacy Trial for Dry Cow Therapy

Objective: To compare the efficacy of different commercial dry cow mastitis formulations.

Methodology:

  • A large cohort of cows is enrolled from multiple commercial dairy herds.

  • Quarter milk samples are collected for bacteriological culture at dry-off to identify existing intramammary infections.

  • Cows are randomly assigned to receive one of the commercial dry cow treatments at dry-off.

  • Quarter milk samples are collected again at 0-6 days in milk (DIM) and 7-13 DIM for bacteriological culture to determine the prevalence of IMI post-calving, the cure of preexisting infections, and the incidence of new infections.

  • On-farm records are used to track clinical mastitis cases up to 100 DIM.

  • Statistical analyses, such as noninferiority analysis and multivariable logistic regression, are used to compare the treatment groups.

Visualizing the Mechanism and Workflow

To better understand the processes involved in this compound's action and its evaluation, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

cluster_0 Bacterial Cell cluster_1 Bacterial Cell Wall Bacterial Cell Wall PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Catalyzes Weakened Cell Wall Weakened Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall Forms This compound This compound This compound->PBP Inhibition Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis Leads to

Caption: Mechanism of action of this compound.

start Cow Enrollment & Randomization dry_off Dry-Off: Pre-Treatment Milk Sampling start->dry_off treatment Intramammary Infusion of this compound Formulation dry_off->treatment calving Calving treatment->calving post_calving_sampling Post-Calving Milk Sampling (0-6 & 7-13 DIM) calving->post_calving_sampling data_collection Clinical Mastitis Data Collection (0-100 DIM) calving->data_collection analysis Bacteriological Culture & Statistical Analysis post_calving_sampling->analysis data_collection->analysis results Determination of Cure Rates & New Infection Rates analysis->results

Caption: Experimental workflow for a clinical trial.

Conclusion

The choice between this compound sodium and this compound benzathine is clearly delineated by their intended use in lactating and dry cows, respectively, a distinction driven by their differing solubility profiles. While direct comparative data between different commercial brands of the same this compound salt is scarce, the available clinical evidence suggests that commercial formulations of this compound benzathine, such as ToMorrow®, demonstrate comparable efficacy to other leading dry cow therapies. Similarly, this compound sodium formulations are proven effective against key mastitis pathogens in lactating cows. For researchers and drug development professionals, understanding these fundamental differences and the existing clinical data is crucial for the development of new and improved intramammary therapeutics for bovine mastitis. Further head-to-head studies on dissolution, stability, and clinical outcomes of different commercial formulations would be invaluable to the scientific community.

References

Safety Operating Guide

Proper Disposal of Cephapirin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, is a critical component of laboratory safety and environmental responsibility. Improper disposal can contribute to environmental contamination and the development of antibiotic resistance. This guide provides essential, step-by-step procedures for the proper management of this compound waste streams in a laboratory setting.

Core Principles of this compound Waste Management

All this compound waste, whether in solid form, liquid solutions, or contaminated labware, must be managed as hazardous chemical waste. The primary goal is to ensure the complete inactivation of the active pharmaceutical ingredient (API) before final disposal. Under no circumstances should this compound waste be discharged into the sanitary sewer system.[1] Disposal must always be conducted in accordance with local, state, and federal regulations.

Recommended Disposal and Inactivation Procedures

Two primary methods are recommended for the treatment and disposal of this compound waste in a laboratory environment: chemical inactivation via alkaline hydrolysis and thermal disposal through incineration. The choice of method will depend on the form of the waste (solid or liquid) and the facilities available.

Method 1: Chemical Inactivation by Alkaline Hydrolysis

This method is highly effective for liquid this compound waste, such as expired solutions, unused experimental preparations, and contaminated aqueous media. Like other β-lactam antibiotics, this compound undergoes rapid and complete degradation of its microbiologically active β-lactam ring in an alkaline environment.[1][2] Studies have shown that this compound is highly unstable at a pH greater than 11, degrading within minutes.[3]

  • Segregation and Collection: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and chemically resistant container (e.g., a high-density polyethylene (B3416737) carboy).

  • Personal Protective Equipment (PPE): Conduct this procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Alkalinization: Slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution to the this compound waste while stirring. The goal is to raise the pH of the solution to >11. The amount of NaOH solution required will depend on the volume and initial pH of the waste.

  • Inactivation: Stir the mixture at room temperature for a minimum of 2 hours to ensure complete hydrolysis and inactivation of the this compound. While degradation is rapid, this extended time provides a significant safety margin.

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. This can be achieved by slowly adding a 1 M hydrochloric acid (HCl) solution while monitoring the pH with a calibrated pH meter.

  • Final Disposal: The neutralized, inactivated solution can now be collected by a licensed hazardous waste disposal company.

Method 2: Thermal Disposal

Thermal disposal, typically through incineration, is a suitable method for all forms of this compound waste, including solid powder, contaminated labware (vials, syringes, pipette tips), and absorbent materials used for spill cleanup. High-temperature incineration ensures the complete destruction of the antibiotic molecule.

  • Waste Segregation: Collect all solid this compound waste in a designated, clearly labeled hazardous waste container. This includes unused or expired powder, contaminated PPE, and any other solid materials that have come into contact with the antibiotic.

  • Packaging: Ensure the waste container is securely sealed to prevent any leakage or aerosolization of the powder.

  • Disposal: Arrange for the collection of the hazardous waste container by a certified chemical waste disposal service for incineration at a licensed facility.

Data on this compound Stability and Degradation

Quantitative data on the degradation kinetics of this compound is limited in publicly available literature. However, the following table summarizes key stability information based on existing studies. Researchers should note that degradation rates can be influenced by the specific composition of the solution.

ParameterConditionValue/ObservationSource
Hydrolytic Stability pH > 11Highly unstable; degrades in a few minutes.[3]
Neutral pH (buffered solution), 22 ± 1 °CModerately stable; Half-life (t½) of approximately 3 days.
Thermal Stability Elevated TemperaturesA slight instability has been observed at elevated temperatures, though specific decomposition temperatures for disposal are not defined.
Aqueous Solutions Frozen at -15 °CSolutions retain potency for up to 60 days.
Thawed at room temp.Retain potency for 12 hours.
Thawed and refrigerated (4 °C)Retain potency for 10 days.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。